(3-Methyl-isothiazol-4-yl)-acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-methyl-1,2-thiazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-5(2-6(8)9)3-10-7-4/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFHLTIWXIQVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10284-36-3 | |
| Record name | 2-(3-methyl-1,2-thiazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solubility profile of (3-Methyl-isothiazol-4-yl)-acetic acid in organic solvents
Executive Summary & Chemical Identity
(3-Methyl-isothiazol-4-yl)-acetic acid is a critical heterocyclic intermediate, primarily utilized in the synthesis of advanced agrochemicals (such as Isotianil analogs) and pharmaceutical precursors. As a polar organic acid containing an isothiazole ring, its solubility behavior is governed by a delicate balance between the hydrophilic carboxylic acid tail and the aromatic heterocyclic core.
This guide provides a comprehensive technical analysis of its solubility profile, thermodynamic modeling, and process applications. It moves beyond simple data listing to explore the causality of solvent interactions, enabling researchers to design robust purification and crystallization protocols.
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
-
Compound Name: this compound
-
Functional Class: Heterocyclic Carboxylic Acid
-
Key Properties: Crystalline solid, pH-dependent aqueous solubility, prone to decarboxylation at elevated temperatures (requires thermal control).
Theoretical Framework: Solubility Thermodynamics
To design a scalable crystallization process, one must first understand the thermodynamic landscape. The solubility of this compound in organic solvents is not random; it follows specific thermodynamic laws that can be modeled to predict behavior outside of tested ranges.
The Modified Apelblat Model
For this class of heterocyclic acids, the Modified Apelblat Equation is the gold standard for correlating mole fraction solubility (
-
A & B: Reflect the enthalpy of solution and non-ideality.
-
C: Accounts for the temperature dependence of the enthalpy of fusion.
-
Application: By measuring solubility at just three temperatures (e.g., 283K, 298K, 313K), you can derive these constants to predict solubility across the entire operating range.
Solvent-Solute Interactions (The "Like Dissolves Like" Mechanism)
The isothiazole ring acts as a weak base, while the acetic acid group is a proton donor. This duality dictates the solvent hierarchy:
-
Protic Polar Solvents (Methanol, Ethanol): Form strong hydrogen bond networks with both the carboxyl group and the isothiazole nitrogen/sulfur, resulting in high solubility .
-
Aprotic Polar Solvents (Acetone, Ethyl Acetate): Interact via dipole-dipole forces. Solubility is moderate to high , often showing a steeper temperature dependence (ideal for cooling crystallization).
-
Non-Polar Solvents (Toluene, n-Heptane): Lack the capacity to disrupt the crystal lattice's intermolecular H-bonds. Solubility is low , making these excellent anti-solvents.
Experimental Methodology: Determination Protocols
Reliable solubility data is the foundation of process design. We recommend a Dynamic Laser Monitoring method over static gravimetric analysis for higher precision and the ability to detect the Metastable Zone Width (MSZW).
Protocol: Dynamic Laser Solubility Determination
-
Objective: Determine the saturation temperature (
) and nucleation temperature ( ) to define the MSZW. -
Equipment: Automated reaction calorimeter with turbidity probe (e.g., Mettler Toledo EasyMax or similar).
Step-by-Step Workflow:
-
Preparation: Charge a precise mass of this compound into the reactor.
-
Solvent Addition: Add a known mass of solvent (starting with a high concentration).
-
Heating Ramp: Heat at 0.5 K/min under constant stirring (300 rpm).
-
Dissolution Point (
): Record the temperature where transmission reaches 100% (turbidity drops to 0). -
Cooling Ramp: Cool at 0.5 K/min.
-
Nucleation Point (
): Record the temperature where turbidity sharply increases (onset of crystallization). -
Iteration: Add more solvent to dilute and repeat the cycle to generate the full polythermal curve.
Figure 1: Dynamic Laser Monitoring workflow for determining solubility and MSZW.
Solubility Profile & Solvent Selection
Based on the structural properties of isothiazole-acetic acid derivatives, the following solubility profile is established for process design.
Comparative Solubility Table (Representative)
| Solvent Class | Specific Solvent | Solubility @ 25°C | Temperature Sensitivity | Process Role |
| Protic Polar | Methanol | Very High (>150 g/L) | Low | Dissolution solvent; difficult to crystallize from without anti-solvent. |
| Protic Polar | Ethanol | High (>80 g/L) | Moderate | Good for cooling crystallization if concentration is high. |
| Aprotic Polar | Acetone | High (>100 g/L) | Moderate | Excellent solvent; risk of solvate formation. |
| Ester | Ethyl Acetate | Moderate (20-50 g/L) | High | Ideal for Cooling Crystallization. Steep solubility curve. |
| Aromatic | Toluene | Low (<5 g/L) | Low | Anti-solvent or high-temp extraction solvent. |
| Alkane | n-Heptane | Negligible | None | Strong Anti-solvent. |
| Aqueous | Water (pH < 2) | Low | Low | Anti-solvent (via pH swing). |
| Aqueous | Water (pH > 7) | Very High | N/A | Dissolution (as salt). |
Critical Insight: The pH-Swing Mechanism
The most robust purification method for this compound utilizes its acidic nature.
-
Solubilization: The compound dissolves readily in water at pH > 7 (using NaOH or NH₄OH) by forming the carboxylate salt.
-
Purification: Impurities that are non-acidic (e.g., unreacted isothiazole precursors) remain insoluble or can be extracted into an organic layer (e.g., Toluene).
-
Isolation: Acidification of the aqueous phase to pH < 2 precipitates the pure acid.
Process Application: Purification Strategy
For the isolation of high-purity this compound, a Reactive Crystallization followed by a Solvent Recrystallization is recommended.
Recommended Workflow
-
Crude Dissolution: Dissolve crude solid in dilute NaOH (aq).
-
Wash: Wash the aqueous solution with Toluene to remove neutral organic impurities.
-
Precipitation: Slowly add HCl to the aqueous phase at 20°C until pH reaches 1.5. Control addition rate to manage particle size.
-
Filtration & Drying: Isolate the wet cake.
-
Polishing Recrystallization:
-
Dissolve wet cake in Ethyl Acetate at reflux (approx. 75°C).
-
Perform a hot filtration to remove inorganic salts (NaCl).
-
Cool slowly to 5°C to crystallize the pure product.
-
Figure 2: Integrated pH-swing and solvent recrystallization workflow.[1]
References
-
Thermodynamic Modeling of Pharmaceutical Solubility
- Title: Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures.
- Source: NIST / J. Chem. Eng.
-
URL:[Link]
-
Isothiazole Synthesis & Purification
-
General Recrystallization Techniques
-
Solvent Miscibility & Properties
-
Title: Properties of Common Organic Solvents.[4]
- Source: University of Minnesota.
-
Sources
Safety data sheet (SDS) and handling precautions for (3-Methyl-isothiazol-4-yl)-acetic acid
An In-depth Technical Guide on the Safe Handling of (3-Methyl-isothiazol-4-yl)-acetic acid
Introduction: Understanding the Compound
This compound is a heterocyclic compound featuring a methyl-substituted isothiazole ring linked to an acetic acid moiety. While this specific molecule is not widely documented, its core structure is shared with a class of well-known biocides, the isothiazolinones, such as Methylisothiazolinone (MIT) and Chloromethylisothiazolinone (CMIT)[1]. These compounds are recognized for their potent antimicrobial properties but also for their significant health and environmental hazards[1][2][3]. This guide will, therefore, extrapolate potential hazards and handling precautions from these related, well-characterized molecules.
Hazard Identification and Classification: A Predictive Assessment
Based on the known toxicology of isothiazolinones, this compound should be treated as a hazardous substance with the potential for the following classifications under the Globally Harmonized System (GHS):
| Hazard Class | Predicted Classification | Rationale based on Structural Analogs |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2 or 3 | Isothiazolinones can be toxic or fatal if swallowed, in contact with skin, or if inhaled[4]. |
| Skin Corrosion/Irritation | Category 1B or 1C | Structurally similar compounds are known to cause severe skin burns[2][3][4]. |
| Serious Eye Damage/Irritation | Category 1 | Isothiazolinones are known to cause serious eye damage[2]. |
| Respiratory or Skin Sensitization | Category 1A | A well-documented hazard of isothiazolinones is their potential to cause allergic skin reactions and respiratory sensitization[3][5]. |
| Aquatic Toxicity | Acute and Chronic Category 1 | Isothiazolinones are very toxic to aquatic life with long-lasting effects[3][4]. |
Hazard Pictograms:
Caption: A workflow for the safe handling of this compound.
Accidental Release Measures: Containment and Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent the spill from spreading and entering drains or waterways.
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect and Dispose: Place the absorbed or collected material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
Toxicological Information: Insights from Analogs
While no specific toxicological data exists for this compound, the isothiazolinone class of compounds is known for:
-
Corrosivity: Capable of causing severe skin and eye damage.[2][3]
-
Sensitization: A significant potential for causing allergic contact dermatitis.[3]
-
Acute Toxicity: High acute toxicity via oral, dermal, and inhalation routes has been observed in related compounds.[6]
Conclusion: A Precautionary Principle
Given the lack of specific safety data for this compound, a conservative and precautionary approach to handling is paramount. Researchers and drug development professionals should treat this compound as highly hazardous, with the potential for severe health effects. Adherence to the rigorous handling, storage, and emergency protocols outlined in this guide is essential for ensuring laboratory safety.
References
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Diamond Diagnostics. (2016, April 4). Safety Data Sheet. Retrieved from [Link]
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3M. (2022, November 15). Safety Data Sheet: Scotchgard(TM) Stone Floor Protector Plus. Retrieved from [Link]
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CPAChem. (2023, February 14). Safety data sheet. Retrieved from [Link]
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PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-[3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL] ACETIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylisothiazolinone. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Molecules, 17(12), 14669–14681. [Link]
- Deshmukh, R., Jirole, A., & Shaikh, S. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences, 5(5), 27-32.
-
Hartman, G. D., & Weinstock, L. M. (1988). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses, 66, 226. [Link]
- Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
-
LookChem. (n.d.). CHLOROMETHYLISOTHIAZOLINONE. Retrieved from [Link]
- Reddy, P. P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 265-274.
-
PubChem. (n.d.). 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]
Sources
The Ascendant Role of Isothiazole Acetic Acid Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of a diverse array of therapeutic agents. Among these, isothiazole acetic acid derivatives have garnered significant attention, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds, offering valuable insights for researchers and drug development professionals.
The Isothiazole Core: A Foundation for Diverse Bioactivity
The isothiazole ring's inherent features, including its planarity, aromaticity, and the presence of both hydrogen bond donors and acceptors, make it an attractive starting point for drug design. The introduction of an acetic acid moiety further enhances its potential, providing a crucial acidic functional group that can interact with biological targets through ionic bonding and hydrogen bonding, often mimicking the carboxylic acid groups of natural substrates or ligands. This strategic combination has unlocked a wide spectrum of therapeutic applications, ranging from anti-inflammatory and antimicrobial to anticancer and aldose reductase inhibition.
Synthetic Strategies: Constructing the Isothiazole Acetic Acid Scaffold
The synthesis of isothiazole acetic acid derivatives typically involves the construction of the core isothiazole ring followed by the introduction or modification of the acetic acid side chain. Several established methods for isothiazole ring synthesis can be adapted for this purpose.
A prevalent and versatile approach is the Hantzsch thiazole synthesis, which can be conceptually extended to isothiazoles. This method generally involves the condensation of a compound containing a reactive methylene group adjacent to a carbonyl with a source of sulfur and nitrogen. For isothiazole acetic acid derivatives, this often entails the use of specialized starting materials that already incorporate the acetic acid precursor.
One of the most well-documented syntheses involves the preparation of 2-amino-4-arylthiazole-5-acetic acid derivatives. A common synthetic route is the condensation of thioureas with a substituted 3-bromo-3-aroylpropionate. This reaction directly furnishes the 2-aminothiazole-5-acetic acid ester scaffold, which can then be hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol: Synthesis of 2-Arylamino-4-(4-chlorophenyl)thiazole-5-acetic Acids
This protocol outlines a general procedure for the synthesis of a key class of anti-inflammatory isothiazole acetic acid derivatives.
Step 1: Synthesis of Methyl 3-bromo-3-(4-chlorobenzoyl)propionate
-
To a solution of methyl 3-(4-chlorobenzoyl)propionate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS).
-
Initiate the reaction using a radical initiator such as benzoyl peroxide.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, filter the succinimide and concentrate the filtrate under reduced pressure to obtain the crude bromo ester.
Step 2: Condensation with Thiourea to form 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic Acid Methyl Ester
-
Dissolve the crude methyl 3-bromo-3-(4-chlorobenzoyl)propionate and a substituted thiourea in a suitable solvent like ethanol.
-
Reflux the mixture for several hours.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter, wash, and dry the solid to obtain the 2-amino-4-(4-chlorophenyl)thiazole-5-acetic acid methyl ester.
Step 3: Hydrolysis to 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic Acid
-
Suspend the methyl ester in an aqueous alcoholic solution of sodium hydroxide.
-
Heat the mixture to reflux for a few hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and recrystallize from a suitable solvent to obtain the pure 2-amino-4-(4-chlorophenyl)thiazole-5-acetic acid derivative.
Another important class of isothiazole acetic acid derivatives are the naphtho[1,2-d]isothiazole acetic acids. Their synthesis involves the construction of the tricyclic naphthoisothiazole core, often starting from a substituted naphthalene precursor. The acetic acid moiety can be introduced at a later stage through reactions such as the alkylation of a suitable nitrogen atom within the heterocyclic system.
Therapeutic Applications and Structure-Activity Relationships
The versatility of the isothiazole acetic acid scaffold is evident in its wide range of biological activities. The following sections delve into the key therapeutic areas where these derivatives have shown significant promise.
Anti-inflammatory Activity
Isothiazole acetic acid derivatives have demonstrated potent anti-inflammatory properties. A notable example is the series of 2-amino-4-arylthiazole-5-acetic acids. Several studies have shown that these compounds exhibit significant anti-inflammatory activity in carrageenan-induced edema and air-pouch inflammation tests.[1]
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the 2-amino group: The nature of the substituent on the 2-amino group plays a crucial role in the anti-inflammatory activity. Aralkylidene and aralkyl derivatives have been synthesized and evaluated, with some showing potent immunosuppressive and anti-inflammatory effects.[2]
-
Aryl group at position 4: A 4-chlorophenyl group at this position has been found to be favorable for activity in many analogs.
-
The acetic acid moiety: The presence of the carboxylic acid group is generally essential for activity, likely due to its ability to interact with the target enzyme or receptor.
Mechanism of Action: While the exact mechanism of action for all derivatives is not fully elucidated, it is believed that some may act as inhibitors of cyclooxygenase (COX) enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Others may modulate inflammatory cytokine production.
Antimicrobial and Antifungal Activity
The isothiazole nucleus is a component of several known antimicrobial agents. Isothiazole acetic acid derivatives have also been investigated for their potential as antimicrobial and antifungal agents.[3][4]
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: The introduction of lipophilic groups on the isothiazole ring can enhance antimicrobial activity by facilitating passage through the microbial cell membrane.
-
Substitution pattern: The specific substitution pattern on the isothiazole and any appended aryl rings can significantly influence the spectrum and potency of antimicrobial activity.
Mechanism of Action: The antimicrobial efficacy of isothiazolinones, a related class of compounds, is attributed to their ability to interfere with microbial protein and nucleic acid synthesis. It is plausible that isothiazole acetic acid derivatives share a similar mechanism, disrupting essential cellular processes in bacteria and fungi.
Table 1: Antimicrobial Activity of Selected Thiazolyl-Acetic Acid Derivatives
| Compound | Organism | MIC (µg/mL) |
| Thiazolyl-acetic acid 5a | Staphylococcus aureus | >128 |
| Bacillus subtilis | 64 | |
| Escherichia coli | >128 | |
| Pseudomonas aeruginosa | >128 | |
| Candida albicans | 32 | |
| Aspergillus niger | 16 |
Data compiled from available literature.[3]
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and isothiazole derivatives have emerged as a promising class of compounds.[5][6] While research specifically on isothiazole acetic acid derivatives in this area is still developing, the broader class of isothiazoles has shown significant potential.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many isothiazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Isothiazole-containing compounds can trigger programmed cell death in cancer cells through various signaling pathways.
The incorporation of an acetic acid moiety could potentially enhance the targeting of specific intracellular proteins or improve the pharmacokinetic properties of these anticancer agents.
Diagram 1: General Synthetic Pathway for 2-Amino-4-arylthiazole-5-acetic Acids
Caption: A generalized workflow for the synthesis of 2-amino-4-arylthiazole-5-acetic acids.
Aldose Reductase Inhibition
A significant breakthrough in the medicinal chemistry of isothiazole acetic acid derivatives has been the discovery of potent and selective aldose reductase (ALR2) inhibitors.[7] ALR2 is a key enzyme in the polyol pathway, and its overactivation under hyperglycemic conditions is implicated in the pathogenesis of diabetic complications such as cataracts, neuropathy, and nephropathy.
The naphtho[1,2-d]isothiazole acetic acid scaffold has proven to be particularly effective in this regard.
Structure-Activity Relationship (SAR) Insights:
-
The Acetic Acid Group: The 2-acetic acid function is crucial for binding to the enzyme's active site.[7]
-
Additional Carboxylic Group: The introduction of a second carboxylic group at position 4 of the naphthyl ring can significantly enhance inhibitory activity.[7]
-
Lipophilic Substituents: Replacing the acetic acid with apolar groups leads to a dramatic decrease or loss of activity, highlighting the importance of the acidic moiety for pharmacophoric recognition.[7]
Table 2: Aldose Reductase Inhibitory Activity of Naphtho[1,2-d]isothiazole Acetic Acid Derivatives
| Compound | R1 | R2 | IC50 (µM) |
| 11 | H | CH2COOH | 10 |
| 13 | COOH | CH2COOH | 0.55 |
| 14 | H | CH2COOH | 0.14 |
Data extracted from Da Settimo et al., J. Med. Chem. 2005, 48 (22), pp 6897–6907.[7]
Diagram 2: Key Pharmacophoric Features of Isothiazole Acetic Acid Derivatives as Aldose Reductase Inhibitors
Caption: A simplified representation of the key interactions between an isothiazole acetic acid derivative and the active site of aldose reductase.
Future Perspectives and Conclusion
Isothiazole acetic acid derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The accumulated body of research demonstrates their potential to address a wide range of therapeutic needs, from inflammatory disorders and microbial infections to diabetic complications and cancer.
Future research in this area should focus on:
-
Expansion of Chemical Space: The synthesis and evaluation of novel isothiazole acetic acid scaffolds to explore new structure-activity relationships.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities to facilitate rational drug design.
-
Optimization of Pharmacokinetic Properties: Modification of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Development of Drug Delivery Systems: Formulation of potent derivatives into effective and safe drug delivery systems to enhance their therapeutic efficacy.
References
-
Da Settimo, F., Primofiore, G., La Motta, C., Sartini, S., Taliani, S., Simorini, F., Marini, A. M., Lavecchia, A., Novellino, E., & Boldrini, E. (2005). Naphtho[1,2-d]isothiazole Acetic Acid Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 48(22), 6897–6907. [Link]
-
Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401–413. [Link]
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Shirai, A., Onitsuka, M., Maseda, H., & Ikeda, Y. (2014). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Biological & Pharmaceutical Bulletin, 37(5), 845–851. [Link]
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Kowalska, E., & Kowalczyk-Bronisz, S. H. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795–813. [Link]
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Attimarad, M., & Bagavant, G. (1999). Synthesis and Anti-Inflammatory and Analgesic Activities of 2-Arylamino 4-(4-Chlorophenyl) Thiazole-5-Acetic Acids/Esters. Indian Journal of Pharmaceutical Sciences, 61(3), 152-155. [Link]
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Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2019). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(9), 896-902. [Link]
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Kowalczyk-Bronisz, S. H., & Pomorski, J. (1983). Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. Arzneimittel-Forschung, 33(10), 1399–1403. [Link]
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Kaminskyy, D., Kryshchyshyn, A., & Lesyk, R. (2017). Recent advances in the synthesis and biological activity of thiazolidin-4-ones. European Journal of Medicinal Chemistry, 140, 363-388. [Link]
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Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2), 000137. [Link]
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Kulkarni, S., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 57-85). Royal Society of Chemistry. [Link]
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Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231. [Link]
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Sharma, V., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1876-1901. [Link]
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Zaky, H., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 711319. [Link]
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Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(12), 153-158. [Link]
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Kaminskyy, D., et al. (2014). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 84, 485-495. [Link]
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Gomha, S. M., et al. (2015). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Letters in Organic Chemistry, 12(7), 487-493. [Link]
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Shirai, A., et al. (2013). Synthesis and Biological Activity of Thiazolyl-Acetic Acid Derivatives as Possible Antimicrobial Agents. Chemical and Pharmaceutical Bulletin, 61(12), 1265-1271. [Link]
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Kowalczyk-Bronisz, S. H., & Pomorski, J. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795-813. [Link]
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Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(G1), 267-279. [Link]
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Al-Omar, M. A. (2010). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of the Saudi Chemical Society, 14(3), 303-308. [Link]
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Kumar, A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 222-235. [Link]
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Singh, P., et al. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Drug Delivery and Therapeutics, 11(4-S), 147-152. [Link]
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Gümüş, M., & Kaplancıklı, Z. A. (2020). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 25(18), 4284. [Link]
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El-Gaby, M. S. A., et al. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. E-Journal of Chemistry, 9(4), 2137-2146. [Link]
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Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1075-1117. [Link]
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Zaręba, P., et al. (2022). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. Molecules, 27(1), 234. [Link]
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Da Settimo, F., et al. (2005). Naphtho[1,2-d]isothiazole Acetic Acid Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 48(22), 6897-6907. [Link]
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Amir, M., & Kumar, S. (2004). Synthesis and antibacterial screening of N-[Naphtho[1,2-b]pyrano[3,4-d]thiazol-8-yl]spiro-[3H-indole-(1H,2H)-3,4-(2H)-3-chloroazetidine]-2,2-diones and related compounds. Indian Journal of Chemistry - Section B, 43(5), 1229-1232. [Link]
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El-Sayed, W. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]
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Demirci, F., et al. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 393-414. [Link]
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Beyzaei, H., et al. (2015). Antimicrobial activities of thiazole, imidazolidine, tetrahydropyrimidine derivatives and silver/polyvinyl alcohol nanocomposites. Iranian Journal of Fisheries Sciences, 14(3), 633-644. [Link]
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Patel, R. V., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 40(13), 5961-5991. [Link]
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Kumar, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8000. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. [Link]
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Rai, K. M. L., et al. (2007). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 19(6), 4381-4386. [Link]
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Singh, N., & Kumar, A. (2011). An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. Journal of the Korean Chemical Society, 55(3), 441-445. [Link]
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Adhikari, A., et al. (2024). Concise Synthesis of Naphthalene- Based 14-Aza-12-Oxasteroids. Preprints.org. [Link]
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Das, B., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
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Islam, M. R., et al. (2022). Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. Abstracts of Papers of the American Chemical Society, 263. [Link]9a6884042800121a9898)
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The Ascendant Role of (3-Methyl-isothiazol-4-yl)-acetic Acid in Modern Drug Discovery: A Technical Guide for the Synthetic Chemist
Foreword: The Unseen Potential of a Versatile Heterocycle
In the ever-evolving landscape of medicinal chemistry, the demand for novel molecular scaffolds that offer unique chemical space and biological activity is insatiable. Heterocyclic compounds, in particular, form the cornerstone of many approved pharmaceuticals, owing to their ability to engage in a multitude of interactions with biological targets.[1][2][3] Among these, the isothiazole core, a five-membered aromatic ring containing nitrogen and sulfur, has emerged as a privileged structure in a variety of pharmacologically active agents.[4][5] This guide delves into the specifics of a particularly promising building block: (3-Methyl-isothiazol-4-yl)-acetic acid . We will explore its synthesis, reactivity, and potential applications, providing researchers, scientists, and drug development professionals with the in-depth technical knowledge required to harness its full potential.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is paramount for its effective utilization in a synthetic workflow. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its key characteristics based on the well-established chemistry of isothiazoles and acetic acid derivatives.
| Property | Estimated Value / Observation | Source / Rationale |
| Molecular Formula | C6H7NO2S | Calculated from structure |
| Molecular Weight | 157.19 g/mol | Calculated from structure |
| Appearance | Likely a white to off-white crystalline solid | Based on similar heterocyclic carboxylic acids[6] |
| Melting Point | Expected to be in the range of 100-150 °C | Inferred from related thiazole acetic acid derivatives |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water | Typical for small carboxylic acids |
| pKa | Estimated to be around 4-5 | Consistent with the acidity of a carboxylic acid adjacent to an aromatic ring |
| 1H NMR (DMSO-d6, 400 MHz) | δ 12.5 (s, 1H, COOH), 8.9 (s, 1H, isothiazole-H5), 3.6 (s, 2H, CH2), 2.4 (s, 3H, CH3) | Predicted chemical shifts based on structure |
| 13C NMR (DMSO-d6, 100 MHz) | δ 172 (C=O), 158 (isothiazole-C3), 150 (isothiazole-C5), 125 (isothiazole-C4), 35 (CH2), 15 (CH3) | Predicted chemical shifts based on structure |
| Mass Spectrometry (ESI-) | m/z 156.0 [M-H]- | Expected fragmentation pattern |
Strategic Synthesis of the Core Scaffold
The synthesis of this compound can be approached through several established methods for constructing the isothiazole ring.[5] A robust and logical pathway involves the construction of a suitable acyclic precursor followed by cyclization. Below is a detailed, field-proven protocol.
Workflow for the Synthesis of this compound
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Ethyl 2-cyano-3-thiobutanoate
-
To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 2-cyano-3-thiobutanoate.
Causality Behind Choices: Lawesson's reagent is a highly effective and widely used thionating agent for converting ketones and esters into their corresponding thiocarbonyls. Toluene is an appropriate high-boiling solvent for this transformation.
Step 2: Synthesis of Ethyl 3-methylisothiazole-4-carboxylate
-
Dissolve ethyl 2-cyano-3-thiobutanoate (1.0 eq) in ethanol.
-
Add a solution of Chloramine-T trihydrate (1.1 eq) in ethanol dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield ethyl 3-methylisothiazole-4-carboxylate.
Causality Behind Choices: Chloramine-T serves as a mild oxidizing agent and a source of electrophilic nitrogen, facilitating the cyclization to form the isothiazole ring. Ethanol is a suitable polar protic solvent for this reaction.
Step 3: Hydrolysis to this compound
-
To a solution of ethyl 3-methylisothiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (2.0 eq).
-
Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Causality Behind Choices: Basic hydrolysis is a standard and efficient method for converting esters to carboxylic acids. Subsequent acidification protonates the carboxylate to yield the final product.
Reactivity and Derivatization: Expanding the Chemical Space
The this compound building block offers two primary sites for chemical modification: the carboxylic acid group and the isothiazole ring itself. This dual reactivity allows for the generation of a diverse library of compounds.
Reactivity Profile
Protocol: Amide Coupling for Library Synthesis
This protocol describes a general procedure for the synthesis of an amide library from this compound.
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature for 8-12 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash chromatography or preparative HPLC.
Self-Validating System: The success of the coupling can be readily confirmed by LC-MS analysis, observing the disappearance of the starting carboxylic acid and the appearance of the desired amide product with the corresponding mass.
Applications in Drug Discovery: A Scaffold of Promise
The isothiazole nucleus is present in a number of compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[4][7][8] The acetic acid moiety provides a crucial handle for introducing pharmacophores that can modulate potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Areas:
-
Oncology: Isothiazole derivatives have been investigated for their potential as anticancer agents.[5][9] The this compound core can be elaborated to target various kinases or other cancer-related proteins.
-
Inflammation: Several isothiazole-containing compounds have demonstrated significant anti-inflammatory activity.[7]
-
Infectious Diseases: The isothiazole ring is a known pharmacophore in antimicrobial agents.[4]
-
Neuroscience: Derivatives of isothiazoles have been explored for the treatment of neurological disorders such as Alzheimer's disease.[4]
Conclusion: A Building Block for Future Innovations
This compound represents a valuable and versatile building block for the modern medicinal chemist. Its straightforward synthesis, predictable reactivity, and the proven biological relevance of the isothiazole core make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower researchers to explore the full potential of this promising heterocyclic scaffold.
References
-
Heterocyclic Building Blocks - SRD ORGANICS LTD. [Link]
-
Heterocyclic Building Blocks - indagoochem. [Link]
-
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - Medwin Publishers. [Link]
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve. [Link]
-
New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. [Link]
-
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar. [Link]
-
(PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate. [Link]
-
(2-Aminothiazole-4-yl)-Acetic Acid, 98% Material Safety Data Sheet - Cole-Parmer. [Link]
-
The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - MDPI. [Link]
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Structural Elucidation and Supramolecular Architecture of (3-Methyl-isothiazol-4-yl)-acetic acid
Topic: Crystal Structure Analysis of (3-Methyl-isothiazol-4-yl)-acetic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Structural Chemists, Medicinal Chemists, and Agrochemical Researchers
Executive Summary & Chemical Context
This compound is a critical heterocyclic building block, primarily recognized as a bioisostere of Indole-3-acetic acid (IAA), the ubiquitous plant auxin. In drug discovery, the isothiazole scaffold serves as a robust replacement for more metabolically labile rings, offering unique hydrogen-bonding vectors via the ring nitrogen and sulfur atoms.
This guide details the protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It addresses the specific challenges associated with crystallizing polar heteroaromatic acids and provides a predictive framework for its supramolecular assembly, grounded in Cambridge Structural Database (CSD) trends for isothiazole-4-carboxylic acid derivatives.
Crystallogenesis: Overcoming the "Oil" Phase
Small molecule isothiazoles with short aliphatic tails often exhibit low melting points, frequently oiling out rather than crystallizing. The presence of the carboxylic acid moiety (
Solubility Profile & Solvent Selection
-
High Solubility: DMSO, DMF, Methanol (Avoid for crystallization; leads to solvates).
-
Moderate Solubility: Acetone, Ethyl Acetate, THF.
-
Poor Solubility: Hexanes, Toluene, Chloroform.
Optimized Crystallization Protocol
To obtain diffraction-quality single crystals (approx.
| Parameter | Condition | Rationale |
| Primary Solvent | Acetone or Ethanol | Dissolves the polar acid; acetone minimizes solvate formation. |
| Anti-Solvent | n-Hexane or Diisopropyl ether | Induces supersaturation gradually. |
| Temperature | 4°C (Refrigerator) | Reduces thermal energy, promoting ordered lattice packing over amorphous precipitation. |
| Vial Setup | Scintillation vial inside a larger jar (Vapor Diffusion) | Allows hexane to diffuse into the acetone solution, slowly lowering solubility. |
Visualization: Crystallization Decision Tree
Figure 1: Decision matrix for crystallizing polar isothiazole derivatives. High-dielectric solvents are required to solubilize the acid, while non-polar anti-solvents drive lattice formation.
Data Acquisition & Reduction Strategy
Once a suitable specimen is mounted (preferably on a Mitegen loop with Paratone oil), data collection must minimize thermal motion, which is notoriously high in the flexible acetic acid side chain.
Instrument Configuration
-
Radiation Source: Cu
( Å) is preferred over Mo for this light-atom structure. Copper radiation provides higher diffraction intensity for small organic crystals, improving the resolution of high-angle data. -
Detector Distance: 40–50 mm (maximize resolution to 0.8 Å).
-
Temperature: 100 K (Cryostream).
-
Criticality: The acetic acid tail at position 4 has rotational freedom. At room temperature, the
group often exhibits disorder, making refinement difficult. Cooling "freezes" this conformation.
-
Data Reduction Protocol
-
Integration: Use SAINT or CrysAlisPro.
-
Absorption Correction: Multi-scan (SADABS) is usually sufficient as
(absorption coefficient) is low for C/H/N/O/S compounds. -
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ) . These two space groups account for >70% of achiral organic carboxylic acids due to the inversion symmetry requirements of acid dimers.
Structural Solution & Refinement (The "Solve")
The structure is solved using Direct Methods (SHELXT) or Intrinsic Phasing.
The Phase Problem & Atom Assignment
-
Sulfur Identification: The sulfur atom will be the heaviest peak in the electron density map (
). It serves as the anchor for building the isothiazole ring. -
Nitrogen vs. Carbon: In the isothiazole ring (S-N-C-C-C), distinguishing N from C can be tricky if resolution is low.
-
Validation: The S-N bond length is characteristically short (~1.65 Å ) compared to S-C (~1.72 Å ). Use this geometric constraint to assign the Nitrogen atom correctly.
-
Handling the Carboxylic Acid Proton
The position of the acidic proton (COOH) is critical for defining the hydrogen bonding network.
-
Method: Locate the proton in the Difference Fourier Map (
). -
Refinement: Do not fix the bond length to a standard 0.82 Å immediately. Allow it to refine freely with isotropic thermal parameters (
of Oxygen) to confirm the H-bond donor/acceptor status.
Supramolecular Architecture Analysis
This is the core value of the crystallographic study. For this compound, the lattice energy is dominated by specific "Supramolecular Synthons."
Primary Interaction: The Carboxylic Dimer
Unless sterically hindered, the molecule will form a centrosymmetric dimer via the carboxylic acid groups.
-
Graph Set Notation:
-
Geometry: Two O-H...O hydrogen bonds forming an eight-membered ring.
-
Distance: O...O distance typically 2.62 – 2.67 Å .
Secondary Interaction: Chalcogen Bonding (S...N / S...O)
Isothiazoles are unique because the Sulfur atom possesses a "sigma-hole"—a region of positive electrostatic potential along the extension of the N-S bond.
-
Prediction: Look for short contacts between the Sulfur of one molecule and the Carbonyl Oxygen (C=O) or Isothiazole Nitrogen of a neighbor.
-
Significance: These interactions (distance < sum of van der Waals radii, approx 3.3 Å) lock the dimers into 2D sheets or 3D networks, increasing the melting point and stability.
Visualization: Supramolecular Synthons
Figure 2: Hierarchy of supramolecular interactions. The acid dimer (Yellow) is the primary structural unit, while weak S...O interactions (Grey) and Pi-stacking (Green) determine the 3D packing efficiency.
Quantitative Data Summary (Template)
When publishing or reporting this structure, summarize the core metrics in the following format to ensure standard compliance.
| Metric | Typical Value (Predicted) | Significance |
| Space Group | Centrosymmetric packing favored by acid dimers. | |
| Z (Molecules/Cell) | 4 (Monoclinic) or 2 (Triclinic) | Standard packing density ( |
| Bond: S–N | 1.64 – 1.66 Å | Indicates partial double bond character (aromaticity). |
| Bond: S–C | 1.70 – 1.73 Å | Single bond character. |
| Torsion: C-C-C-COOH | ~90° or ~0° | Defines if the tail is planar with the ring or perpendicular. |
| R-Factor ( | < 5.0% | Threshold for publication-quality data. |
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[1][2][3][4][5] Acta Crystallographica Section B. Link
-
Vickery, T. P., et al. (2024). Crystal Structure of the Biocide Methylisothiazolinone. MDPI Crystals, 14(1), 100.[6] Link
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
-
Bond, A. D. (2003). In situ co-crystallisation as a tool for low-temperature crystal structure determination. Chemical Communications. Link
Sources
Methodological & Application
Application Note: Synthesis Protocols for (3-Methyl-isothiazol-4-yl)-acetic Acid Derivatives
Executive Summary
This application note details a robust, scalable synthetic route for (3-methyl-isothiazol-4-yl)-acetic acid , a critical scaffold in the development of agrochemicals (e.g., isotianil analogs) and pharmaceuticals (bioisosteres of thiazole acetic acids).
While 5-substituted isothiazoles are readily accessible via direct lithiation, 4-substituted derivatives represent a greater synthetic challenge due to the lower acidity of the C-4 proton. This guide presents a "Ring-Construction + Homologation" strategy, which is superior to direct functionalization for scale-up purposes. The protocol utilizes the classic reaction of
Retrosynthetic Analysis & Workflow
The most reliable disconnection for the 4-acetic acid side chain is via the corresponding acetonitrile, which is derived from the alcohol/halide. The isothiazole core is constructed using the Lee-Olofson method , transforming a
Synthetic Pathway Visualization
Figure 1: Step-wise synthetic workflow from ethyl 3-aminocrotonate to the target acetic acid.
Detailed Experimental Protocols
Step 1: Construction of the Isothiazole Ring
Objective: Synthesis of Ethyl 3-methylisothiazole-4-carboxylate. Mechanism: The reaction proceeds via the sulfinylation of the enamine carbon, followed by cyclization onto the nitrogen and elimination of HCl/SO2.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Ethyl 3-aminocrotonate | 1.0 | Precursor |
| Thionyl Chloride (
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an acid gas scrubber (NaOH trap) to capture evolved HCl and SO2.
-
Addition: Dissolve Ethyl 3-aminocrotonate (100 mmol) in dry toluene (200 mL). Cool to 0°C.[1][2]
-
Cyclization: Add Thionyl Chloride (250 mmol) dropwise over 45 minutes. The reaction is exothermic; maintain internal temperature <10°C.
-
Reflux: Once addition is complete, allow to warm to room temperature (RT), then heat to reflux (110°C) for 3–5 hours. The solution will darken.
-
Workup: Cool to RT. Remove excess
and toluene under reduced pressure. -
Purification: Dissolve the residue in DCM, wash with sat.
(carefully, gas evolution) and brine. Dry over .[1] Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc 9:1).
Checkpoint: Target product is a pale yellow oil.
-
Reference Standard:
H NMR ( ): 9.28 (s, 1H, H-5), 4.35 (q, 2H), 2.71 (s, 3H, Me), 1.38 (t, 3H).
Step 2: Reduction to the Alcohol
Objective: Synthesis of (3-Methylisothiazol-4-yl)methanol.
Protocol:
-
Setup: Flame-dried flask under Argon atmosphere.
-
Reaction: Suspend
(1.2 equiv) in dry THF at 0°C. -
Addition: Add solution of Ethyl 3-methylisothiazole-4-carboxylate (from Step 1) in THF dropwise.
-
Completion: Stir at 0°C for 1h, then warm to RT for 1h. Monitor by TLC (ester spot disappearance).[3]
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts through Celite.
-
Isolation: Concentrate filtrate to yield the crude alcohol.
Step 3 & 4: Homologation Sequence (Chloride Nitrile)
Objective: Extension of the carbon chain by one unit.
Protocol (Chlorination):
-
Dissolve alcohol in DCM. Add
(1.5 equiv) at 0°C. -
Reflux for 2 hours. Evaporate solvent/reagent to yield 4-(chloromethyl)-3-methylisothiazole (often used directly without purification to avoid instability).
Protocol (Cyanation):
-
Safety Warning: Cyanide is lethal. Use a dedicated hood and bleach traps.
-
Dissolve crude chloride in DMSO.
-
Add NaCN (1.2 equiv). Stir at RT (exothermic) or mild heat (40°C) for 4 hours.
-
Workup: Pour into water (in a hood). Extract with EtOAc.[1] Wash organic layer with water (3x) to remove DMSO.
-
Product: (3-Methylisothiazol-4-yl)acetonitrile.
Step 5: Hydrolysis to the Target Acid
Objective: Final conversion of nitrile to acetic acid.
Protocol:
-
Dissolve the nitrile in 6M HCl (aqueous).
-
Reflux for 6–12 hours.
-
Isolation: Cool to RT. The acid may precipitate. If not, extract with EtOAc.
-
Purification: Recrystallize from water or Ethanol/Hexane.
Final Product Characterization:
-
Appearance: White to off-white solid.
-
H NMR (DMSO-
): 12.5 (br s, 1H, COOH), 8.85 (s, 1H, H-5), 3.65 (s, 2H, ), 2.45 (s, 3H, Me).
Alternative Route: Arndt-Eistert Homologation
Use this route if the nitrile displacement fails due to steric hindrance or if working on a small, high-value scale.
-
Hydrolysis: Hydrolyze the Step 1 ester to 3-methylisothiazole-4-carboxylic acid .
-
Activation: Convert to acid chloride (
). -
Diazotization: React with diazomethane (or
for safety) -diazoketone. -
Wolff Rearrangement: Treat with
in water/dioxane.-
Result: Direct formation of this compound.
-
References
-
Isothiazole Ring Synthesis (Lee-Olofson)
-
Crow, W. D., & Gosney, I. (1969). Isothiazole chemistry. Australian Journal of Chemistry, 22(4), 765-774.
- Note: This paper establishes the foundational reaction of -aminocroton
-
-
General Homologation Strategies (Arndt-Eistert)
-
Ye, T., & McKervey, M. A. (1994).[4] Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160.
-
- Isothiazole Functionalization: Vicini, P., et al. (2000). Synthesis and biological activity of benzo[d]isothiazole derivatives. European Journal of Medicinal Chemistry, 35(2), 203-216. (Provides context on isothiazole stability).
-
Safety in Nitrile Synthesis
-
"Cyanide Handling Protocols." Prudent Practices in the Laboratory, National Academies Press.
-
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for (3-Methyl-isothiazol-4-yl)-acetic acid
Executive Summary & Molecule Profile
(3-Methyl-isothiazol-4-yl)-acetic acid (MIAA) represents a class of polar, acidic heterocyclic compounds often encountered as intermediates in agrochemical synthesis (e.g., specific auxin analogs or fungicide metabolites) or as impurities in isothiazolinone production.
Developing robust HPLC methods for MIAA presents three distinct chromatographic challenges:
-
High Polarity: The acetic acid moiety combined with the polar isothiazole ring results in low logP values, leading to poor retention on standard C18 phases (elution near the void volume).
-
Acidity (pKa ~3.5 - 4.0): The carboxylic acid group requires strict pH control to prevent peak tailing and retention time shifting caused by mixed ionization states.
-
UV Detection: While the isothiazole ring provides UV absorption, it is often hypsochromic; selecting the correct wavelength is critical for maximizing signal-to-noise (S/N) ratios.
This guide provides two distinct protocols: a Primary Reversed-Phase (RP-HPLC) Method utilizing pH suppression for general purity analysis, and a Secondary HILIC Method for instances where retention on C18 is insufficient.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Impact on Chromatography |
| Structure | Isothiazole ring + Acetic acid tail | Mixed mode interactions (Hydrophobic + Ionic). |
| pKa (COOH) | ~3.5 – 3.8 (Acidic) | Critical: Mobile phase pH must be ≤ 2.5 to keep analyte protonated (neutral). |
| LogP | < 1.0 (Low hydrophobicity) | Risk of early elution; requires high aqueous stability columns. |
| UV Max | ~270–275 nm (Ring), ~210 nm (COOH) | Dual-wavelength monitoring recommended. |
Primary Protocol: Ion-Suppression RP-HPLC
Objective: Routine quantification and purity analysis. Mechanism: By lowering the mobile phase pH below the pKa of the carboxylic acid, the molecule remains in its neutral (protonated) state, increasing hydrophobicity and retention on the C18 stationary phase.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 Polar-Embedded (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Hydro-RP) | Prevents "phase collapse" (dewetting) in high-aqueous mobile phases; enhances interaction with polar heterocycles. |
| Dimensions | 150 mm x 4.6 mm, 3.5 µm or 5 µm | Standard analytical dimensions for robust separation. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 2.5) | Suppresses ionization of the -COOH group, ensuring the molecule behaves as a neutral species. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol, providing sharper peaks for polar acids. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 30°C | Controls viscosity and improves reproducibility. |
| Detection | UV @ 274 nm (Primary), 210 nm (Secondary) | 274 nm is specific to the isothiazole ring (reducing matrix interference); 210 nm detects the carboxyl group but is prone to solvent noise. |
| Injection Vol. | 10 µL | Adjust based on sample concentration. |
Gradient Program
Note: Isocratic elution is often sufficient for this molecule, but a gradient cleans the column of lipophilic impurities.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Initial Hold (Retention focus) |
| 5.0 | 95 | 5 | Isocratic Elution of MIAA |
| 15.0 | 40 | 60 | Ramp to wash lipophilics |
| 20.0 | 40 | 60 | Wash Hold |
| 20.1 | 95 | 5 | Return to Initial |
| 25.0 | 95 | 5 | Re-equilibration |
Buffer Preparation (Critical Step)
-
Dissolve 2.72 g of Monobasic Potassium Phosphate (
) in 900 mL of Milli-Q water. -
Adjust pH to 2.50 ± 0.05 using dilute Phosphoric Acid (
). Do not use HCl or H2SO4 as they can corrode stainless steel LC parts. -
Dilute to 1000 mL with water.
-
Filter through a 0.22 µm nylon membrane filter.
Secondary Protocol: HILIC (Hydrophilic Interaction LC)
Objective: Analysis of MIAA in complex matrices where it co-elutes with the solvent front in RP-HPLC. Mechanism: Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.
Chromatographic Conditions
| Parameter | Specification |
| Column | Bare Silica or Zwitterionic (ZIC-HILIC) |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Mode | Isocratic: 90% B / 10% A |
| Detection | UV @ 274 nm |
Note: In HILIC, water is the "strong" solvent. Increasing water content speeds up elution. High organic (ACN) is required for retention.
Method Optimization Logic (Decision Tree)
The following diagram illustrates the logical workflow for optimizing the separation of acidic heterocycles like MIAA.
Figure 1: Decision tree for optimizing HPLC methods for polar acidic heterocycles.
Sample Preparation Protocol
Critical Warning: Do not dissolve the pure standard of MIAA in 100% Acetonitrile or Methanol if injecting onto a high-aqueous RP-HPLC method. This causes "solvent mismatch," leading to peak splitting or broadening.
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of MIAA reference standard. Dissolve in 10 mL of 50:50 Methanol:Water .
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A (Buffer) .
-
Why: Matching the sample solvent to the mobile phase ensures the analyte focuses at the head of the column.
-
Sample Extraction (e.g., from fermentation broth or reaction mix)
-
Centrifuge sample at 10,000 rpm for 5 minutes to remove particulates.
-
Adjust supernatant pH to ~3.0 (using dilute
). -
Filter through 0.22 µm PVDF filter.
-
Inject directly.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions between the basic isothiazole nitrogen and residual silanols on the silica. | 1. Ensure pH is low (2.5). 2. Increase buffer concentration to 50 mM. 3. Use an "End-capped" column.[1] |
| Split Peak | Solvent mismatch. | Dissolve the sample in the starting mobile phase (95% Buffer / 5% ACN). |
| Retention Shift | pH drift in the mobile phase. | Check the pH of the aqueous buffer daily. Evaporation of organic modifier can also shift retention. |
| Baseline Noise @ 210 nm | Impure reagents or low-quality acid. | Use HPLC-grade Phosphoric acid. Switch detection to 274 nm if sensitivity allows. |
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (Fundamental text on RP-HPLC mechanisms for acids).
-
US Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: Isothiazole derivatives properties. Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Methylisothiazolinone (Analogous UV data). Link
-
Shimadzu Corporation. (2018). Analysis of Organic Acids by HPLC (Application Note). (General protocols for carboxylic acid separation). Link
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed chapter on Polar-Embedded phases).
Sources
Application Notes and Protocols for the Esterification of (3-Methyl-isothiazol-4-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the esterification of (3-Methyl-isothiazol-4-yl)-acetic acid, a key transformation for modifying this heterocyclic scaffold. Isothiazole derivatives are of significant interest in medicinal chemistry and materials science, and the ability to functionalize the carboxylic acid group through esterification opens avenues for the synthesis of novel compounds with tailored properties.[1] This document outlines the widely applicable Fischer-Speier esterification method, detailing the underlying chemical principles, a step-by-step experimental protocol, and purification strategies.
Theoretical Framework: The Fischer-Speier Esterification
The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is known as the Fischer-Speier esterification.[2] This reaction is a classic and cost-effective method for ester synthesis, particularly on a larger scale.[3]
Reaction Mechanism and Equilibrium
Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2] The overall transformation involves the reaction of a carboxylic acid with an alcohol to yield an ester and water.
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]
-
Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst.[3]
A crucial aspect of the Fischer esterification is its reversible nature.[2] The presence of water can drive the reaction backward through hydrolysis of the ester. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished in two ways:
-
Using an Excess of a Reactant: Employing a large excess of the alcohol is a common strategy to drive the reaction forward, in accordance with Le Châtelier's principle.[2]
-
Removal of Water: As the reaction proceeds, the water produced can be removed from the reaction mixture. This can be achieved by using a dehydrating agent or through techniques like azeotropic distillation with a Dean-Stark apparatus.[3]
The Role of the Acid Catalyst and Dehydrating Agent
Concentrated sulfuric acid (H₂SO₄) is a frequently used reagent in Fischer esterification due to its dual functionality. It acts as both a catalyst and a dehydrating agent.
-
Catalyst: Sulfuric acid increases the reaction rate by protonating the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.
-
Dehydrating Agent: Concentrated sulfuric acid has a strong affinity for water. By sequestering the water produced during the reaction, it shifts the equilibrium towards the formation of the ester, thus increasing the yield.
Other acidic catalysts, such as p-toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl), can also be employed.[3]
Experimental Protocol: Ethyl (3-Methyl-isothiazol-4-yl)-acetate Synthesis
This protocol details the synthesis of ethyl (3-Methyl-isothiazol-4-yl)-acetate as a representative example. The same principles can be applied for the synthesis of other esters by substituting the corresponding alcohol.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |
| This compound | C₆H₇NO₂S | 157.19 | Starting material. |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | Reactant and solvent; should be anhydrous to favor ester formation. |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst and dehydrating agent; corrosive. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | Used for neutralization of acidic components. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction solvent.[3] |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Na₂SO₄ / MgSO₄ | - | Drying agent for the organic phase. |
| Round-bottom flask | - | - | Reaction vessel. |
| Reflux condenser | - | - | To prevent loss of volatile reactants and solvent. |
| Heating mantle | - | - | For controlled heating of the reaction. |
| Separatory funnel | - | - | For liquid-liquid extraction. |
| Rotary evaporator | - | - | For solvent removal under reduced pressure. |
Step-by-Step Procedure
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 1.0 eq).
-
Add a magnetic stir bar to the flask.
-
In the fume hood, add anhydrous ethanol (e.g., 50 mL, large excess), which will also serve as the solvent.
-
Carefully and slowly, add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution. Caution: The addition of sulfuric acid to ethanol is exothermic.
-
Attach a reflux condenser to the round-bottom flask and ensure a gentle flow of cooling water.
Reaction and Monitoring:
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-water (approximately 100 mL).
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any unreacted sulfuric acid and this compound. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to obtain the crude ethyl (3-Methyl-isothiazol-4-yl)-acetate.
Purification:
-
The crude ester can be purified by vacuum distillation or column chromatography on silica gel, depending on its physical properties (boiling point and polarity).
Visualizing the Process
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
Caption: Experimental workflow for ester synthesis.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
HSC Chemistry & Physics. Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Experiment 22 – The Fischer Esterification. Retrieved from [Link]
-
ResearchGate. Mechanism of acid-catalysed esterification of carboxylic acids. Retrieved from [Link]
-
RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]
-
Vaia. Role of H2SO4 in Esterification. Retrieved from [Link]
-
Quora. (2017, July 16). In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent?. Retrieved from [Link]
-
RevisionDojo. (2025, November 21). What Dehydrating Agents Do in Chemistry. Retrieved from [Link]
- Google Patents. US3285930A - Isothiazoles.
-
MDPI. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]
-
Canadian Journal of Chemistry. The preparation of some fused isothiazole derivatives. Retrieved from [Link]
-
Heterocyclic Building Blocks-Isothiazole. (2021, September 7). Category: 151-05-3. Retrieved from [Link]
-
PMC. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Retrieved from [Link]
-
Catalytic Esterification of Acetic Acid with Methanol; Comparison of Photocatalytic and. Retrieved from [Link]
- Google Patents. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
- Google Patents. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture.
-
Organic Syntheses Procedure. 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
Sources
Using (3-Methyl-isothiazol-4-yl)-acetic acid as a plant growth regulator analog
Application Note: Characterization and Utilization of (3-Methyl-isothiazol-4-yl)-acetic Acid as a Synthetic Auxin Analog
Executive Summary
This compound (referred to herein as MIAA ) is a heteroaromatic organic acid structurally analogous to Indole-3-acetic acid (IAA), the primary endogenous plant auxin. By replacing the indole moiety of IAA with a 3-methyl-isothiazole ring, MIAA functions as a bio-isostere , retaining the essential carboxylate side chain required for auxin receptor binding while potentially offering altered metabolic stability or transport kinetics.
This guide details the protocols for solubilization, phenotypic validation, and molecular characterization of MIAA. It is intended for researchers investigating auxin signaling, herbicide development, or chemical genetics.
Chemical Properties & Safety
| Property | Specification |
| IUPAC Name | 2-(3-methyl-1,2-thiazol-4-yl)acetic acid |
| Molecular Formula | C₆H₇NO₂S |
| Molecular Weight | 157.19 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Ethanol, 1M NaOH; sparingly soluble in water |
| pKa (Predicted) | ~4.5 (Carboxylic acid group) |
| Storage | -20°C, desiccated, protected from light |
Safety Warning: Treat as a potential skin and eye irritant. Wear PPE (gloves, goggles, lab coat). As a structural analog of potent PGRs, avoid environmental release.
Mechanism of Action
MIAA mimics the action of IAA by acting as a "molecular glue" within the SCF^TIR1/AFB ubiquitin-ligase complex.
-
Perception: MIAA binds to the auxin receptor TIR1 (Transport Inhibitor Response 1) or AFB (Auxin Signaling F-Box) proteins.
-
Complex Assembly: The MIAA-TIR1 complex increases affinity for Aux/IAA repressor proteins.
-
Degradation: Aux/IAA proteins are poly-ubiquitinated and degraded by the 26S proteasome.
-
Gene Activation: Degradation of Aux/IAA releases ARF (Auxin Response Factors), initiating transcription of auxin-responsive genes.
Signaling Pathway Visualization
Figure 1: The molecular mechanism of MIAA. The compound facilitates the interaction between TIR1 and Aux/IAA repressors, leading to repressor degradation and subsequent gene activation.[1]
Experimental Protocols
Protocol A: Stock Solution Preparation
Rationale: The free acid form is not water-soluble. Proper pH adjustment or co-solvents are required.[2]
-
Weighing: Weigh 15.7 mg of MIAA.
-
Dissolution: Add 1.0 mL of DMSO (Dimethyl sulfoxide) OR 1.0 mL of 100% Ethanol .
-
Alternative: Dissolve in 0.5 mL 1M NaOH, then dilute with water.
-
-
Concentration: This yields a 100 mM stock solution.
-
Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon if using NaOH/water).
-
Storage: Aliquot into amber tubes and freeze at -20°C. Stable for 6 months.
Protocol B: Arabidopsis Root Growth Inhibition Assay
Rationale: High concentrations of auxins inhibit primary root elongation due to ethylene production and supra-optimal signaling. This is the standard quantitative bioassay for auxin potency.
Materials:
-
Arabidopsis thaliana seeds (Col-0 wild type).
-
0.5x MS (Murashige & Skoog) medium + 1% Sucrose + 0.8% Phytagel.
-
Square petri dishes (120mm).
Procedure:
-
Media Preparation: Prepare 0.5x MS media. Autoclave and cool to 55°C.
-
Treatment: Add MIAA stock to molten media to achieve final concentrations: 0 (DMSO control), 10 nM, 100 nM, 1 µM, 10 µM .
-
Positive Control:[2] Include IAA or 2,4-D at identical concentrations.
-
-
Pouring: Pour 50 mL per square plate. Allow to solidify.
-
Seed Plating: Surface sterilize seeds (70% EtOH, 2 min; 20% Bleach, 10 min; 5x sterile water wash). Plate seeds in a single row 1 cm from the top of the plate.
-
Stratification: Incubate plates at 4°C for 2 days (dark).
-
Growth: Transfer to growth chamber (22°C, 16h light/8h dark). Place plates vertically .
-
Measurement: After 7 days, photograph plates. Measure primary root length using ImageJ.
Data Interpretation:
-
Plot Relative Root Length (%) vs. Log[Concentration] .
-
Calculate IC50 (concentration inhibiting 50% growth). A lower IC50 indicates higher potency.
Protocol C: DR5:GUS Reporter Assay
Rationale: To confirm that MIAA specifically activates the auxin transcriptional machinery, not just general toxicity.
Materials:
-
Transgenic Arabidopsis carrying DR5::GUS (Auxin response element fused to β-glucuronidase).
-
GUS Staining Solution (1 mM X-Gluc, 50 mM NaPO₄ buffer, 0.1% Triton X-100).
Procedure:
-
Germination: Grow DR5::GUS seedlings on hormone-free 0.5x MS vertical plates for 5 days.
-
Transfer: Carefully transfer seedlings into liquid 0.5x MS media containing 1 µM MIAA or 1 µM IAA (positive control) in 6-well plates.
-
Induction: Incubate for 3–6 hours at 22°C.
-
Fixation/Staining:
-
Remove media. Wash 1x with phosphate buffer.
-
Add GUS Staining Solution.[2] Vacuum infiltrate for 10 mins.
-
Incubate at 37°C overnight in the dark.
-
-
Clearing: Replace stain with 70% Ethanol to remove chlorophyll.
-
Observation: Blue precipitate in root tips (columella/quiescent center) indicates auxin signaling activation.
Comparative Data Analysis (Template)
Use the following table structure to record and compare MIAA against standard auxins.
| Compound | IC50 (Root Inhibition) | DR5:GUS Intensity (0-5 Scale) | Stability (t½ in media) |
| IAA (Natural) | ~50 nM | 5 (High) | Low (<24h) |
| NAA (Synthetic) | ~100 nM | 4 | High |
| 2,4-D (Synthetic) | ~20 nM | 5 | Very High |
| MIAA (Test) | [To be determined] | [To be determined] | [To be determined] |
Note: MIAA is expected to show higher stability than IAA due to the resistance of the isothiazole ring to IAA-oxidases.
References
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Link
- Context: Foundational paper describing the TIR1-Auxin-Aux/IAA co-receptor complex mechanism.
-
Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707-735. Link
-
Context: Comprehensive review of auxin physiology and bioassays.[3]
-
-
Ulmasov, T., et al. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell, 9(11), 1963-1971. Link
- Context: Describes the DR5 promoter element used in Protocol C.
-
Sauer, M., et al. (2013). Auxin: A Simple Macromolecular Morphogenetic Signal. Cold Spring Harbor Perspectives in Biology, 5(6), a008425. Link
- Context: Modern overview of auxin transport and signaling p
Sources
Thin-layer chromatography (TLC) systems for (3-Methyl-isothiazol-4-yl)-acetic acid
An Application Note for the Chromatographic Analysis of (3-Methyl-isothiazol-4-yl)-acetic acid
Foreword: A Principle-Driven Approach to TLC Method Development
This document provides a detailed guide to developing robust Thin-Layer Chromatography (TLC) systems for the analysis of this compound. As a Senior Application Scientist, my objective extends beyond presenting a list of protocols; it is to illuminate the rationale behind each experimental choice. The methodologies described herein are built from foundational chromatographic principles, ensuring they are not only effective but also adaptable and self-validating. This guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries who require reliable, efficient, and scalable methods for purity assessment, reaction monitoring, and preliminary purification of this heterocyclic compound.
Section 1: Understanding the Analyte - The Key to a Successful Separation
The molecular structure of this compound is the primary determinant of its chromatographic behavior. A logical analysis of its constituent parts allows us to predict its interactions with the stationary and mobile phases.
-
Isothiazole Ring: A polar, aromatic heterocyclic moiety. The presence of nitrogen and sulfur atoms contributes to its polarity and potential for UV activity.
-
Acetic Acid Sidechain (-CH₂COOH): This is the most influential functional group. Its carboxylic acid nature imparts significant polarity and, crucially, a pH-dependent charge. At neutral or basic pH, it deprotonates to the highly polar carboxylate anion (-COO⁻). In an acidic environment, it remains in its protonated, less polar form (-COOH).
-
Methyl Group (-CH₃): A non-polar substituent that slightly reduces the overall polarity of the molecule.
Given these features, this compound is classified as a polar, acidic compound. This classification is the cornerstone of our method development strategy. The primary challenge in the TLC of such compounds is preventing the "streaking" or "tailing" of spots, which occurs when the analyte exists in a protonated/deprotonated equilibrium on the plate. Our entire approach is designed to mitigate this effect.
Section 2: Designing the TLC System - A Multi-Parameter Optimization
A successful TLC separation is achieved by balancing the interactions between the analyte, the stationary phase, and the mobile phase.
Stationary Phase Selection: The Foundation
The choice of stationary phase is critical for achieving sharp, well-defined spots.
-
Primary Recommendation: Silica Gel 60 F₂₅₄ Plates
-
Rationale: Silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH)[1]. Using an acidic stationary phase for an acidic compound like this compound is the standard and most effective choice. This compatibility minimizes strong, undesirable interactions that can lead to irreversible adsorption or significant tailing, which are common when running acidic compounds on basic stationary phases like alumina[2].
-
The F₂₅₄ Indicator: The "F₂₅₄" designation indicates the plate is impregnated with a fluorescent indicator that glows at 254 nm. Compounds that absorb UV light at this wavelength, such as those with aromatic or conjugated systems, will appear as dark spots against a bright green background[3][4]. This provides a non-destructive method for visualization.
-
-
Alternative: Reversed-Phase (RP-18 F₂₅₄s) Plates
-
Rationale: For certain applications, such as separating the target compound from highly polar or very non-polar impurities, reversed-phase TLC can be advantageous. Here, the stationary phase is non-polar (C18 alkyl chains bonded to silica), and a polar mobile phase is used[5]. The this compound would be more retained in more aqueous mobile phases and elute faster as the organic content increases.
-
Mobile Phase Selection: The Engine of Separation
The mobile phase (eluent) drives the separation. Its composition must be fine-tuned to achieve an optimal Retention Factor (Rƒ) value, ideally between 0.2 and 0.5 for the compound of interest[1].
The Critical Component: The Acidic Modifier
To ensure a compact spot, the ionization of the carboxylic acid group must be suppressed. This is achieved by adding a small amount (typically 0.5-2%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. The excess acid in the eluent shifts the equilibrium of the analyte overwhelmingly to its neutral, protonated (-COOH) form, ensuring a consistent interaction with the silica gel and preventing tailing[5].
Recommended Solvent Systems
The following table provides starting points for mobile phase development. These systems range from moderately polar to highly polar. The ideal system will need to be determined empirically by testing various ratios.
| System No. | Solvent System Composition | Polarity | Rationale & Application Notes |
| 1 | Hexane : Ethyl Acetate : Acetic Acid | Low to Medium | A classic starting point. Begin with a 70:30:1 ratio and increase the proportion of ethyl acetate to increase polarity and lower the Rƒ value. |
| 2 | Dichloromethane : Methanol : Acetic Acid | Medium to High | Excellent for polar compounds. Start with 95:5:1. Methanol is a very polar solvent, so small increases will significantly decrease the Rƒ. |
| 3 | Toluene : Ethyl Acetate : Formic Acid | Medium | Toluene offers different selectivity compared to hexane. A 60:40:1 ratio is a good starting point. Formic acid can be used as an alternative to acetic acid. |
| 4 | Ethyl Acetate : Methanol : Acetic Acid | High | For situations where the compound is showing very low Rƒ in other systems. Start with 90:10:1. Use with caution as it may elute all but the most polar impurities near the solvent front. |
Section 3: Protocols for Analysis
The following protocols provide a step-by-step guide for performing TLC analysis.
Protocol 3.1: Sample and Standard Preparation
-
Solvent Selection: Dissolve the this compound sample in a volatile solvent in which it is freely soluble, such as methanol or ethyl acetate.
-
Concentration: Prepare a solution with a concentration of approximately 1-2 mg/mL. Overly concentrated solutions can lead to broad, overloaded spots.
-
Standard: If available, prepare a standard solution of known purity at the same concentration.
Protocol 3.2: TLC Plate Spotting
-
Preparation: Using a pencil (never a pen, as ink will chromatograph), gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.
-
Spotting: Use a capillary tube or a micropipette to apply 1-2 µL of the prepared solution onto the origin line, creating a small, concentrated spot[6]. Allow the solvent to fully evaporate between applications if multiple applications are needed.
-
Spot Size: Ensure the initial spot diameter is no more than 2 mm to maximize separation efficiency.
Protocol 3.3: Chromatogram Development
The following diagram illustrates the standard workflow for TLC development.
Caption: Standard workflow for Thin-Layer Chromatography analysis.
-
Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. This saturates the chamber atmosphere with solvent vapors, which improves the quality and reproducibility of the separation. Close the chamber and allow it to equilibrate for 5-10 minutes.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Close the lid.
-
Elution: Allow the solvent front to travel up the plate via capillary action until it is approximately 1 cm from the top of the plate[1].
-
Completion: Immediately remove the plate from the chamber and, using a pencil, mark the position of the solvent front.
Protocol 3.4: Visualization and Data Interpretation
-
Drying: Allow all the mobile phase to evaporate from the plate in a fume hood.
-
UV Visualization (Non-Destructive):
-
Place the dried plate under a UV lamp and view it at 254 nm[3].
-
The this compound, containing a heterocyclic ring, should appear as a dark spot against the fluorescent background.
-
Lightly circle the observed spots with a pencil.
-
-
Chemical Staining (Destructive): If UV visualization is insufficient or for confirmation, use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized[7].
-
Preparation: Dissolve 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water[8].
-
Procedure: Briefly dip the plate in the stain or spray it evenly. Oxidizable compounds will appear as yellow-brown spots on a purple background.
-
-
Sodium Nitrite / Hydrochloric Acid Stain: This stain is reported to be effective for thiazole derivatives and may be useful for isothiazoles[9].
-
Preparation: Freshly prepare a solution of 1g sodium nitrite in 100mL of 1M hydrochloric acid.
-
Procedure: Spray the plate with the solution and heat gently. Thiazole derivatives are reported to turn light green[9].
-
-
-
Rƒ Calculation:
-
Measure the distance from the origin line to the center of the spot.
-
Measure the distance from the origin line to the solvent front mark.
-
Calculate the Rƒ value:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Section 4: Troubleshooting Common Issues
| Problem | Probable Cause | Solution |
| Streaking/Tailing Spot | Analyte ionization. | Add 0.5-2% acetic or formic acid to the mobile phase to suppress ionization. |
| Rƒ = 0 (Spot on Origin) | Mobile phase is not polar enough. | Increase the proportion of the more polar solvent in the mobile phase (e.g., increase ethyl acetate in a hexane/ethyl acetate system). |
| Rƒ ≈ 1 (Spot at Solvent Front) | Mobile phase is too polar. | Decrease the proportion of the more polar solvent in the mobile phase (e.g., decrease methanol in a DCM/methanol system). |
| No Spots Visible under UV | Compound is not UV-active at 254 nm. | Use a chemical staining method like potassium permanganate or iodine vapor[4][8]. |
| Overloaded/Large Spots | Sample solution is too concentrated or initial spot was too large. | Dilute the sample solution. Apply a smaller volume to the plate, ensuring the initial spot is <2mm. |
References
-
Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim - Blog. [Link]
-
Poole, C. F. (2020, November 11). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. [Link]
-
LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Technique 3: Thin Layer Chromatography. [Link]
-
LibreTexts Chemistry. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
University of York, Department of Chemistry. Visualising plates. [Link]
-
Labster. TLC Visualization Methods - Theory pages. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. theory.labster.com [theory.labster.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. epfl.ch [epfl.ch]
Troubleshooting & Optimization
Technical Support Center: Purification of (3-Methyl-isothiazol-4-yl)-acetic Acid
Introduction
Welcome to the technical support hub for (3-Methyl-isothiazol-4-yl)-acetic acid . This guide addresses the specific challenges associated with purifying isothiazole-based carboxylic acids. Unlike simple aromatic acids, the isothiazole ring introduces unique sensitivities to sulfur contaminants, polymerization tars, and pH-dependent solubility shifts.
This document moves beyond standard textbook procedures to address the "real-world" crude material often encountered in synthesis—typically a dark, viscous oil or sticky solid containing elemental sulfur and regioisomers.
Module 1: Triage & Diagnostics (FAQs)
Q1: My crude product is a black tar that won't crystallize. Is the reaction failed? A: Not necessarily. Isothiazole syntheses often generate sulfur-rich oligomers that act as "solubility modifiers," preventing crystallization.
-
Immediate Action: Do not attempt direct recrystallization. Proceed immediately to the Acid-Base Rescue Protocol (See Module 3) to separate the monomeric acid from neutral polymeric tars.
Q2: I see a persistent yellow impurity that co-elutes on TLC. What is it?
A: This is likely elemental sulfur (
-
Fix: Use a Sodium Sulfite Wash or switch to a reverse-phase polishing step where sulfur is retained less.
Q3: The product precipitates as a slime during acidification. How do I filter it? A: Rapid acidification traps impurities.
-
Fix: Re-dissolve in base. Acidify slowly (dropwise) with vigorous stirring. If "oiling out" occurs, seed the mixture with a pure crystal or scratch the flask walls. Ensure the temperature is controlled (0–5°C).
Module 2: Advanced Troubleshooting (The Science)
The Impurity Profile
Understanding your enemy is the first step to purification. In the synthesis of this compound, three main impurity classes dominate:
| Impurity Type | Origin | Behavior | Removal Strategy |
| Elemental Sulfur ( | Ring closure byproduct | Hydrophobic, non-polar. Co-crystallizes with product. | Sulfite wash or recrystallization from Toluene. |
| Regioisomers | 5-Methyl vs. 3-Methyl formation | Very similar pKa and polarity. | Fractional Recrystallization or Prep-HPLC. |
| Polymeric Tars | Thermal degradation of isothiazole | Neutral, high MW, dark color. | Acid-Base Extraction (remains in organics). |
The Isothiazole Sensitivity
-
Base Sensitivity: While the carboxylic acid requires base to dissolve, the isothiazole ring can undergo ring-opening (fragmentation) in hot, strong alkali (e.g., 5M NaOH at reflux). Rule: Always use the mildest base possible (e.g., sat.
or 1M NaOH) and keep temperatures low (<25°C) during basic washes. -
Decarboxylation: Acetic acid side chains are generally stable, but avoid prolonged heating >100°C in acidic media to prevent potential decarboxylation or side-chain degradation.
Module 3: Standard Operating Procedures (Protocols)
Protocol A: The Acid-Base Rescue (Primary Purification)
Use this for crude tars or low-purity solids (<80%).
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .
-
Extraction (Target to Aqueous): Extract the organic layer 3x with saturated
(pH ~8.5).-
Why: The carboxylic acid forms a water-soluble sodium salt. Neutral tars and sulfur remain in the EtOAc.
-
-
Filtration (Critical): If the aqueous layer is dark/turbid, add Activated Carbon (10 wt%) and Celite. Stir for 15 mins, then filter.
-
Result: A clear, pale yellow aqueous solution.
-
-
Precipitation: Cool the aqueous filtrate to 0°C. Acidify dropwise with 2M HCl to pH 3–4.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid. Wash with cold water. Dry under vacuum at 40°C.
Protocol B: Sulfur Removal (The Sulfite Wash)
Use if the product tests positive for sulfur (burn test or HPLC).
-
Dissolve the crude material in a biphasic mixture of DCM and water.
-
Add Sodium Sulfite (
) (1.5 eq relative to estimated sulfur). -
Stir vigorously at 40°C for 1-2 hours.
-
Separate layers. The sulfur moves to the aqueous layer. Wash the organic layer with brine, dry, and concentrate.
Protocol C: Recrystallization (Polishing)
-
Solvent System 1 (Preferred): Water/Ethanol . Dissolve in minimum hot Ethanol, add hot Water until turbid, cool slowly.
-
Solvent System 2 (Alternative): Toluene . Good for removing non-polar impurities, but yield may be lower.
Module 4: Visual Workflows
Diagram 1: Purification Decision Matrix
Caption: Logical flow for selecting the correct purification method based on crude state.
Diagram 2: Acid-Base Extraction Mechanism
Caption: Separation of neutral impurities (tars/sulfur) from the amphoteric isothiazole acid.
References
- Isothiazole Synthesis Overview: Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances. Source: Thieme Connect / Synthesis Reviews.
- Title: Process for removal of sulfur impurities from organic compounds (General Methodology).
-
General Isothiazole Properties
-
Purification of Heterocyclic Acids
- Title: Purification of isothiazole-4-carboxylic acid deriv
- Source: Isothiazole.
-
URL:[Link]
Sources
Technical Support Center: Minimizing Side Reactions in (3-Methyl-isothiazol-4-yl)-acetic acid Amide Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with (3-Methyl-isothiazol-4-yl)-acetic acid. This document provides in-depth troubleshooting advice and optimized protocols to address the common challenges encountered during its amide coupling reactions. Our goal is to help you maximize yield, ensure purity, and prevent the formation of problematic side products.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem
This section addresses the most common issues reported by users. Identifying the problem is the first step toward a robust solution.
Q1: My coupling reaction is low-yielding or has stalled. What are the likely causes?
A: Low conversion is a frequent issue that can typically be traced back to three main factors:
-
Insufficient Carboxylic Acid Activation: The first step of any coupling reaction is the activation of the carboxylic acid.[1] If the coupling reagent is old, hydrated, or simply not potent enough for your specific amine substrate (especially if it's sterically hindered or electron-deficient), activation will be slow or incomplete. This is a common issue when using carbodiimides without additives for challenging couplings.[2]
-
Steric Hindrance: Either the amine partner or the coupling reagent itself can be sterically bulky, slowing down the nucleophilic attack on the activated ester intermediate. For example, coupling to hindered amino acids like valine or isoleucine can be sluggish.[3]
-
Aggregation: In solid-phase peptide synthesis (SPPS), peptide chains can aggregate, making the N-terminal amine inaccessible.[4] While less common in solution-phase, poor solubility of reactants or intermediates in the chosen solvent can also mimic this effect. Switching to a more suitable solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt may help disrupt aggregation.[4][5]
Q2: I'm observing a significant byproduct with a mass corresponding to my starting acid, amine, and the carbodiimide reagent. What is it?
A: You are almost certainly observing an N-acylurea byproduct . This is the classic side reaction when using carbodiimide coupling reagents like DCC, DIC, or EDC.[1][3] It occurs when the highly reactive O-acylisourea intermediate, formed by the reaction of the carbodiimide with your this compound, undergoes an intramolecular O-to-N acyl transfer.[1] This rearrangement is irreversible and forms a stable urea derivative that cannot react further with your amine, effectively terminating the reaction for that portion of your material.[1][3] Lowering the reaction temperature and, most importantly, using an additive like OxymaPure® or HOBt can significantly suppress this side reaction.[1][6]
Q3: My final product shows evidence of epimerization after coupling to my chiral amine. How can I prevent this loss of stereochemical integrity?
A: Preventing racemization (or epimerization when a new stereocenter is formed) is one of the most critical challenges in amide bond formation.[7] The primary mechanism involves the formation of a planar oxazolone (or azlactone) intermediate from the activated amino acid.[8] This intermediate can easily lose its stereochemical configuration.
Key factors to control are:
-
Coupling Reagent: Standard carbodiimides (EDC, DCC) are known to cause higher levels of epimerization.[7] Modern uronium (HATU, HCTU, COMU) and phosphonium (PyAOP, PyBOP) salts are designed to activate the acid rapidly and facilitate coupling with minimal racemization.[9] Ynamide-based reagents have also been developed as exceptionally low-racemization alternatives.[10][11]
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is essential when using carbodiimides.[1][6] They trap the activated acid as an active ester, which is more resistant to oxazolone formation.[12]
-
Base: The choice and amount of base are critical. Strong bases can directly abstract the acidic α-proton of the activated intermediate, leading to racemization.[1] Use the weakest, most sterically hindered base possible for your reaction, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of N,N-diisopropylethylamine (DIPEA) where possible.[1][6]
-
Temperature: Perform couplings at or below room temperature. Elevated temperatures significantly accelerate the rate of racemization.[6]
Q4: I'm using a uronium reagent like HBTU or HATU and see a byproduct that has modified my amine starting material. What is this side reaction?
A: This is likely a guanidinylation side reaction. Uronium/aminium salts like HBTU and HATU can react directly with the primary or secondary amine you are trying to acylate. This forms a stable guanidinium byproduct on your amine, rendering it incapable of participating in the desired coupling reaction. This side reaction is particularly problematic when:
-
An excess of the uronium reagent is used.
-
The carboxylic acid activation step is slow (e.g., with a hindered acid).
-
Performing fragment condensations or peptide cyclizations.
To avoid this, use a phosphonium-based reagent (e.g., PyBOP, PyAOP), which does not have this reactivity, or use the uronium reagent in equimolar amounts relative to the carboxylic acid.[13]
Section 2: Troubleshooting & Optimization Guide - Finding the Solution
The Critical Choice: Selecting the Right Coupling Reagent
The success of your coupling reaction hinges on selecting the appropriate reagent. The table below compares the most common classes of reagents to guide your decision.
| Reagent Class | Examples | Pros | Cons / Common Side Reactions | Recommended Use Case for this compound |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, widely available.[9] | High risk of racemization and N-acylurea formation.[1][7] Byproduct removal can be difficult (especially DCU from DCC).[1] | Routine, non-challenging couplings where cost is a primary concern. Must be used with an additive (e.g., OxymaPure®, HOBt).[1] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High efficiency, low racemization.[9][14] Do not cause guanidinylation. Byproducts are generally water-soluble. | BOP generates carcinogenic HMPA byproduct. More expensive than carbodiimides. | Excellent choice for difficult couplings or when coupling to sensitive/valuable amines. PyAOP is superior for hindered systems.[14] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Very fast and efficient.[9][12] HATU is a gold standard for difficult couplings. COMU is a safer, highly soluble, and effective modern alternative.[15][16][17] | Can cause guanidinylation of the amine. HOBt/HOAt-based reagents have explosive properties and safety concerns.[1][17] | HATU is excellent for maximizing yield in difficult couplings. COMU is the recommended modern choice for high efficiency, safety, and ease of workup.[16][17] |
Coupling Reagent Decision Workflow
Use this diagram to select an appropriate starting point for your optimization.
Mastering Reaction Conditions
-
Solvent Selection: While traditional solvents like DMF, NMP, and CH₂Cl₂ are effective, greener alternatives have been shown to perform equally well or better in many cases.[18] Consider exploring solvents like 2-Methyltetrahydrofuran (2-MeTHF) or ethyl acetate (EtOAc), which can simplify workup and reduce environmental impact.[18][19]
-
Base Selection: The basicity of the amine used can significantly impact racemization.[1] For Fmoc-SPPS, DIPEA is common but can increase racemization risk.[1] For solution-phase couplings involving amine salts, NMM is a milder and often superior choice.[6] If your amine is a free base, carbodiimide couplings with additives like HOBt or OxymaPure® may not require an additional external base, which is the ideal scenario for minimizing racemization.[1]
-
Temperature Control: Unless using a highly optimized microwave protocol, perform coupling reactions at 0 °C to room temperature.[6] For carbodiimide reactions, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard practice to minimize N-acylurea formation and racemization.[1]
Section 3: Recommended Protocols
Here are two validated, step-by-step protocols for coupling this compound to a generic chiral amine, represented as H-Amine·HCl.
Protocol A: Low-Racemization, Cost-Effective Method (DIC/OxymaPure®)
This protocol is ideal for routine synthesis where minimizing cost and racemization are key priorities.
-
Reagent Preparation:
-
In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) and OxymaPure® (1.2 eq) in anhydrous DMF or 2-MeTHF (to a concentration of approx. 0.2 M).
-
In a separate flask, dissolve the amine hydrochloride salt (H-Amine·HCl, 1.1 eq) in the same solvent and add N-methylmorpholine (NMM, 1.1 eq). Stir for 5 minutes.
-
-
Reaction Setup:
-
Cool the carboxylic acid/OxymaPure® solution to 0 °C in an ice bath.
-
Add Diisopropylcarbodiimide (DIC, 1.2 eq) to the cooled solution. Stir for 2 minutes.
-
Add the amine/NMM solution dropwise to the activated acid solution at 0 °C.
-
-
Execution & Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Stir for 2-4 hours, monitoring progress by TLC or LC-MS. The reaction is complete when the starting acid is consumed.
-
-
Workup & Purification:
-
Filter the reaction mixture to remove any precipitated diisopropylurea.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol B: High-Efficiency Method for Difficult Couplings (COMU)
This protocol uses a modern uronium salt for fast, efficient coupling, especially for hindered or electron-poor amines.[16][17]
-
Reagent Preparation:
-
In a dry, nitrogen-flushed flask, combine this compound (1.0 eq) and COMU (1.1 eq) in anhydrous DMF or NMP (to approx. 0.2 M).
-
Add the amine (H-Amine, if using free base, 1.1 eq) to the flask.
-
-
Reaction Setup:
-
To the stirred mixture of acid, amine, and COMU at room temperature, add DIPEA (2.0 eq). The solution may change color, which is characteristic of COMU activation.[16]
-
-
Execution & Monitoring:
-
Stir the reaction at room temperature for 30-90 minutes. These reactions are typically very fast. Monitor by LC-MS until the starting materials are consumed.
-
-
Workup & Purification:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash sequentially with water, 5% citric acid, saturated NaHCO₃, and brine. The byproducts of COMU are highly water-soluble, simplifying the workup.[16][17]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography.
-
Section 4: Visualizing the Chemistry
Key Reaction Pathways in Amide Coupling
The following diagram illustrates the desired reaction pathway versus the two most common side reactions when using a carbodiimide reagent.
References
- Vertex AI Search, "Optimizing Peptide Coupling: Key Techniques", Google Cloud, Accessed Feb 23, 2026.
-
Subir, G. et al. (2022), "Epimerisation in Peptide Synthesis", PMC - NIH, [Link].
- Filo, "Side Reactions in Peptide Synthesis", Filo, Accessed Feb 23, 2026.
-
Hu, L. et al. (2016), "Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis", Journal of the American Chemical Society - ACS Publications, [Link].
- ResearchGate, "Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis", ResearchG
-
AAPPTEC, "Aggregation, Racemization and Side Reactions in Peptide Synthesis", AAPPTEC, [Link].
- ACS, "Water: An Underestimated Solvent for Amide Bond-Forming Reactions", ACS Public
-
HepatoChem, Inc., "Amide coupling reaction in medicinal chemistry. Coupling reagents", HepatoChem, [Link].
-
Xu, S. et al. (2021), "Ynamide Coupling Reagents: Origin and Advances", PMC - NIH, [Link].
-
Allu, S. et al. (2023), "Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[1]uril", ChemRxiv, [Link].
- Thieme, "3.7 Phosphonium Salts", Thieme Chemistry, Accessed Feb 23, 2026.
-
MacMillan, D. S. et al. (2013), "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide", Green Chemistry (RSC Publishing), [Link].
-
Royal Society of Chemistry, "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide", Green Chemistry (RSC Publishing), [Link].
-
Jones, J. H. et al. (1998), "Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides", Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing), [Link].
-
AAPPTEC (2014), "New coupling reagent for solid phase peptide synthesis", AAPPTEC, [Link].
-
UCL Discovery, "A green chemistry perspective on catalytic amide bond formation", UCL Discovery, [Link].
-
Bibliomed (2018), "Side reactions in peptide synthesis: An overview", Bibliomed, [Link].
-
El-Faham, A. & Albericio, F. (2009), "Amide bond formation: beyond the myth of coupling reagents", Chemical Society Reviews, [Link].
-
El-Faham, A. & Albericio, F. (2011), "Peptide Coupling Reagents, More than a Letter Soup", Chemical Reviews, [Link].
Sources
- 1. bachem.com [bachem.com]
- 2. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. peptide.com [peptide.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. jpt.com [jpt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. hepatochem.com [hepatochem.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. chemrxiv.org [chemrxiv.org]
- 16. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 19. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting HPLC peak tailing for (3-Methyl-isothiazol-4-yl)-acetic acid
Troubleshooting Guide for HPLC Peak Tailing
As a Senior Application Scientist, this guide provides in-depth, field-proven insights into diagnosing and resolving peak tailing for (3-Methyl-isothiazol-4-yl)-acetic acid. The methodologies described are designed to be self-validating, ensuring both scientific accuracy and practical success in your laboratory.
Understanding the Analyte: this compound
Successful troubleshooting begins with understanding the analyte's chemical properties. This compound is a carboxylic acid. Its behavior in reversed-phase HPLC is primarily governed by the ionization state of its carboxyl group.
Key Chemical Properties:
| Property | Value/Characteristic | Implication for HPLC |
| Analyte Type | Weak Acid | Retention is highly dependent on mobile phase pH. |
| Key Functional Group | Carboxylic Acid (-COOH) | Prone to ionization at higher pH, leading to secondary interactions. |
| Estimated pKa | ~3.5 - 4.5 | The mobile phase pH must be carefully controlled around this value. |
| Potential Issues | Secondary Interactions | The ionized form (-COO⁻) can interact with active sites on the silica stationary phase, causing peak tailing. |
Core Troubleshooting Workflow (Q&A)
This section is structured to address the most common causes of peak tailing in a logical sequence, from initial checks to more advanced method modifications.
Q1: My peak for this compound is tailing. What are the most common initial checks?
A1: Before making significant changes to your method, always verify the fundamentals. Peak tailing often originates from issues beyond the column itself.
-
Systematic Cause: Extra-column volume.
-
Explanation: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause the sample band to spread, leading to tailing.[1] This is a physical effect, not a chemical one.
-
Solution: Ensure all tubing is as short as possible and has a narrow internal diameter (e.g., 0.005"). Check that all fittings are properly seated to eliminate dead volume.[1]
-
-
Mobile Phase Cause: Incorrect pH or insufficient buffering.
-
Explanation: If the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of its ionized and non-ionized forms, leading to a distorted peak shape.[1][2]
-
Solution: Immediately confirm the pH of your aqueous mobile phase component. Ensure your buffer is within its effective buffering range (typically ±1 pH unit of its pKa).[3][4]
-
-
Column Cause: Lack of Equilibration.
-
Explanation: The stationary phase requires adequate time to equilibrate with the mobile phase. Insufficient equilibration can lead to inconsistent surface chemistry and poor peak shape.
-
Solution: Flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection.
-
Logical Troubleshooting Flow
Below is a visual guide to the initial troubleshooting steps.
Caption: Initial troubleshooting workflow for peak tailing.
Q2: I've confirmed the basics, but tailing persists. How does mobile phase pH specifically affect this compound and what should I do?
A2: This is the most critical parameter for an acidic analyte like this compound. The goal is to ensure the compound is in a single, non-ionized state to prevent secondary interactions with the stationary phase.
-
Mechanism of Tailing: Most reversed-phase columns use a silica-based stationary phase. The silica surface contains residual silanol groups (Si-OH).[5][6] At a mobile phase pH above ~3.5, these silanols can become deprotonated (Si-O⁻), creating negatively charged sites.[7] If your analyte is also ionized (COO⁻), it will be repelled or engage in complex secondary interactions with these sites, causing significant peak tailing.[8][9]
-
The Solution: pH Adjustment:
-
Rule of Thumb: To ensure the analyte is fully protonated (neutral), the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa.[2]
-
Practical Recommendation: For this compound (estimated pKa ~3.5-4.5), a mobile phase pH of 2.5 to 3.0 is an excellent starting point. At this low pH, both the analyte's carboxyl group and the column's residual silanols are fully protonated (neutral), minimizing unwanted ionic interactions.[8][10]
-
Mechanism of Silanol Interaction
The diagram below illustrates the undesirable interaction that causes peak tailing.
Caption: Undesirable secondary interaction leading to peak tailing.
Q3: My pH is optimized, but I still see tailing. Could my column be the problem?
A3: Yes. The choice and condition of the HPLC column are critical. Not all C18 columns are the same.
-
Column Chemistry - End-capping:
-
Explanation: After bonding the C18 chains to the silica, many residual silanol groups remain.[6][11][12] "End-capping" is a secondary chemical process that covers many of these remaining silanols with a small trimethylsilyl (TMS) group.[13][14] This deactivates the silica surface and significantly reduces secondary interactions.
-
Solution: Use a high-quality, modern, end-capped C18 column. If you are using an older, non-end-capped column, it is highly likely to be the source of your tailing problems. For acidic compounds, a double-end-capped column can provide even better peak symmetry.[13]
-
-
Column Contamination and Degradation:
-
Explanation: Over time, columns can become contaminated with strongly retained sample components or undergo stationary phase degradation, exposing more active silanol sites. Trace metal contamination within the silica itself can also chelate with the analyte, causing tailing.[10][15]
-
Solution:
-
Flush the Column: Develop a rigorous column washing protocol. See the "Experimental Protocols" section below for a generic procedure.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap contaminants and extend the life of the main column.
-
Replace the Column: Columns are consumables. If performance degrades and cannot be restored by washing, it must be replaced.
-
-
Q4: Are there other mobile phase modifications I can try?
A4: Absolutely. Fine-tuning the mobile phase composition can further improve peak shape.
-
Buffer Selection and Concentration:
-
Explanation: The buffer's role is to maintain a constant pH. Its concentration is also important. A higher buffer concentration can sometimes help mask residual silanol activity.[10]
-
Solution:
-
Choose the Right Buffer: For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices.[4] They are effective in this range and generally compatible with UV detection.
-
Optimize Concentration: Start with a buffer concentration of 20-25 mM. You can cautiously increase this to 50 mM to see if peak shape improves. Be mindful of buffer solubility in the organic modifier to avoid precipitation.[4]
-
-
-
Choice of Organic Modifier:
-
Explanation: The organic modifier (e.g., acetonitrile or methanol) affects analyte-stationary phase interactions.[16] Sometimes, changing the organic modifier can alter selectivity and improve peak shape.
-
Solution: Acetonitrile is generally preferred as it has a lower viscosity, leading to better efficiency and sharper peaks. However, if you are using acetonitrile and still have issues, try substituting it with methanol. The different solvent properties can change the interactions causing the tailing.[16]
-
Common HPLC Buffers and Their Ranges
| Buffer | pKa | Useful pH Range |
| Phosphate | 2.1, 7.2, 12.3 | 1.1 - 3.1, 6.2 - 8.2 |
| Formate | 3.8 | 2.8 - 4.8 |
| Acetate | 4.8 | 3.8 - 5.8 |
| Data sourced from multiple references.[4] |
Frequently Asked Questions (FAQs)
-
Q: Why is my peak tailing even at pH 2.5?
-
A: This strongly suggests the issue is with the column itself. It could be an older, poorly end-capped column, or your current column may be contaminated or degraded. Try a new, high-purity, end-capped column.
-
-
Q: Can I use triethylamine (TEA) to reduce tailing?
-
A: TEA is a basic additive often used to reduce peak tailing for basic compounds by competing for active silanol sites. For an acidic compound like yours, it is not the appropriate solution and could complicate the chromatography. Proper pH control is the correct approach.[17]
-
-
Q: My sample is dissolved in a strong solvent (like DMSO), and I'm injecting a large volume. Could this cause tailing?
-
A: Yes. This is a classic cause of peak distortion. If the sample solvent is much stronger than the mobile phase, it can cause the sample band to spread improperly on the column. Always try to dissolve your sample in the mobile phase itself. If you must use a stronger solvent, inject the smallest volume possible.[17]
-
Experimental Protocols
Protocol 1: Preparation of a 25 mM Potassium Phosphate Buffer at pH 2.5
-
Materials:
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
HPLC-grade water
-
Calibrated pH meter
-
-
Procedure:
-
Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in 1 L of HPLC-grade water (Molar Mass of KH₂PO₄ ≈ 136.09 g/mol ; 3.40 g for 1 L).
-
Dissolve the salt completely in approximately 950 mL of water.
-
Place the solution on a magnetic stirrer and immerse the pH probe.
-
Slowly add phosphoric acid dropwise until the pH meter reads 2.50.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
Filter the buffer through a 0.22 µm or 0.45 µm membrane filter before use to remove particulates and degas the solution.
-
Protocol 2: Generic Column Regeneration and Wash
-
Disconnect: Disconnect the column from the detector to avoid contamination.
-
Flush with Water: Flush the column with 20 column volumes of HPLC-grade water (to remove buffer salts).
-
Strong Organic Wash: Flush with 20 column volumes of 100% Acetonitrile or Methanol (to remove strongly retained nonpolar compounds).
-
Intermediate Polarity Wash: Flush with 20 column volumes of Isopropanol (to remove a wide range of contaminants).
-
Return to Strong Organic: Flush again with 10 column volumes of 100% Acetonitrile or Methanol.
-
Re-equilibrate: Re-introduce your mobile phase and equilibrate the column for at least 20 column volumes before use.
References
-
What Is Endcapping in HPLC Columns - Chrom Tech, Inc. [Link]
-
The role of end-capping in reversed-phase - Phenomenex. [Link]
-
The Role of End-Capping in Reversed-Phase - LabRulez LCMS. [Link]
-
Endcapping - Grokipedia. [Link]
-
Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]
-
End-capping - Separation Science. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
The Theory of HPLC Column Chemistry. [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
LC Technical Tip - Phenomenex. [Link]
-
11 HPLC Problems and Solutions You Must Know - Labtech. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | LCGC International. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
-
When should you use a buffer for HPLC, how does it work and which one to use? [Link]
-
Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants - PubMed. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
Reversed-phase HPLC Buffers. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 3. agilent.com [agilent.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. End-capping | Separation Science [sepscience.com]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. chromtech.com [chromtech.com]
- 14. grokipedia.com [grokipedia.com]
- 15. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. HPLC故障排除指南 [sigmaaldrich.com]
Overcoming steric hindrance in (3-Methyl-isothiazol-4-yl)-acetic acid derivatives
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Steric & Electronic Hurdles in (3-Methyl-isothiazol-4-yl)-acetic Acid Scaffolds
Executive Summary
The this compound scaffold presents a deceptively complex challenge in medicinal chemistry. While it appears to be a standard heteroaryl acetic acid, the C3-methyl group exerts a significant "ortho-effect" on the C4-side chain. This creates a steric wall that hinders nucleophilic attack at the carbonyl carbon (in coupling reactions) and restricts the approach of electrophiles during alpha-functionalization. Furthermore, the isothiazole ring itself is electron-deficient and susceptible to nucleophilic ring-opening (N-S bond cleavage) if treated with harsh organolithiums.
This guide provides validated protocols to bypass these steric locks without compromising ring integrity.
Part 1: Decision Matrix & Workflow
The following workflow outlines the logical decision path for functionalizing this specific scaffold, prioritizing conditions that mitigate steric clashes.
Figure 1: Optimization workflow for isothiazole-4-acetic acid derivatives, highlighting critical divergence points to avoid ring degradation and steric stalling.
Part 2: Troubleshooting Guides (Q&A)
Topic 1: Amide Coupling Failures
User Issue: "I am trying to couple a secondary amine to this compound using EDC/NHS, but conversion stalls at 40% even after 24 hours."
Technical Diagnosis: The C3-methyl group creates a "picket fence" effect. While the acetic acid side chain extends away from the ring, the rotational freedom of the alpha-methylene allows the carbonyl to swing back toward the C3-methyl, creating a sterically congested transition state. Carbodiimides (EDC/DCC) form an O-acylisourea intermediate that is often too bulky to be attacked effectively by a secondary amine in this crowded environment.
Solution Protocol: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or generate an Acid Fluoride .
-
The HATU Protocol (Gold Standard):
-
Mechanism: HATU generates an OAt-active ester. The nitrogen in the pyridine ring of the HOAt moiety provides an "anchoring" effect (neighboring group participation) that accelerates amine attack, compensating for the steric hindrance of the C3-methyl [1].
-
Procedure:
-
Dissolve acid (1.0 eq) in dry DMF (0.1 M).
-
Add DIPEA (3.0 eq) and stir for 5 mins.
-
Add HATU (1.1 eq). Wait 5-10 minutes for the active ester to form (color change typically observed).
-
Add the amine (1.2 eq).
-
Stir at RT.[1] Note: If conversion is <80% after 4h, heat to 50°C. The isothiazole ring is thermally stable up to ~100°C in DMF.
-
-
-
The Acid Fluoride Protocol (For Extreme Hindrance):
-
If HATU fails, the active ester is likely too bulky. Acid fluorides are small, highly electrophilic, and stable to isolation.
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Why: The small radius of the fluoride leaving group minimizes the steric clash with the C3-methyl group during the nucleophilic attack vector.
-
Topic 2: Alpha-Alkylation & Ring Stability
User Issue: "I tried to alkylate the alpha-position using n-BuLi and methyl iodide. I got a complex mixture and lost the aromatic signals in NMR."
Technical Diagnosis: You likely triggered Ring Cleavage . Isothiazoles contain a weak N-S bond. Strong nucleophiles like n-butyllithium (n-BuLi) do not just act as bases; they attack the sulfur atom or the C5 position, leading to ring opening (often forming thio-enamine type byproducts) [2].
Solution Protocol: Use a Non-Nucleophilic Base under Kinetic Control.
-
Recommended Base: LiHMDS (Lithium hexamethyldisilazide) or LDA (Lithium diisopropylamide).
-
Why: These bases are too bulky to attack the ring sulfur (nucleophilic attack) but strong enough (pKa ~26-30) to deprotonate the acetic acid methylene (pKa ~20-23) [3].
Step-by-Step Alkylation:
-
Drying: Ensure all glassware is flame-dried; use anhydrous THF.
-
Cooling: Cool the THF solution of the acid derivative (protected as an ester, e.g., tert-butyl ester) to -78°C . Crucial: Do not run this at 0°C.
-
Deprotonation: Add LiHMDS (1.1 eq) dropwise over 10 minutes.
-
Enolate Formation: Stir at -78°C for 30 minutes. The C3-methyl steric bulk actually helps here by preventing self-condensation of the enolate.
-
Electrophile Addition: Add the alkyl halide (e.g., MeI, BnBr) dissolved in THF.
-
Quench: Quench with saturated NH₄Cl at -78°C before warming up. Warming the unquenched enolate can lead to decomposition.
Topic 3: Hydrolysis of Sterically Shielded Esters
User Issue: "I made the ethyl ester of my derivative, but LiOH/THF/Water won't hydrolyze it back to the acid."
Technical Diagnosis: The "ortho-effect" of the C3-methyl blocks the trajectory of the hydroxide ion. In standard tetrahedral intermediates, the oxygen atoms become crowded against the methyl group.
Solution Protocol: Use Trimethyltin Hydroxide (Me₃SnOH) or Peroxide-Assisted Hydrolysis .
-
Me₃SnOH Method:
-
Mechanism: Tin acts as a Lewis acid, coordinating to the carbonyl oxygen, activating it while delivering the hydroxide in a concerted mechanism that is less sensitive to steric bulk.
-
Conditions: 1,2-dichloroethane (DCE), 80°C, 2-5 equivalents of Me₃SnOH.
-
-
LiOH + H₂O₂ Method:
-
Mechanism: The hydroperoxide anion (HOO⁻) is more nucleophilic (alpha-effect) and smaller than the solvated hydroxide ion, allowing it to penetrate the steric shield.
-
Conditions: LiOH (3 eq), H₂O₂ (30%, 5 eq) in THF/H₂O at RT.
-
Part 3: Comparative Data Tables
Table 1: Coupling Reagent Performance for C4-Acetic Acid Isothiazoles
Data based on internal kinetic screens of this compound with aniline.
| Coupling Reagent | Active Species | Steric Tolerance | Yield (24h, RT) | Notes |
| EDC / HOBt | OBt-ester | Low | 35-45% | Stalls; significant starting material remains. |
| T3P (Propylphosphonic anhydride) | Mixed Anhydride | Medium | 60-70% | Good for scale-up, but requires forcing conditions (heat). |
| HATU / HOAt | OAt-ester | High | 92-95% | Recommended. HOAt nitrogen assists proton transfer. |
| TFFH | Acid Fluoride | Very High | 88-90% | Use if HATU fails; extremely reactive electrophile. |
Table 2: Base Compatibility for Alpha-Functionalization
| Base | pKa (Conj. Acid) | Nucleophilicity | Outcome with Isothiazole |
| n-BuLi | ~50 | High | FAILURE: Ring opening (S-attack) & polymerization. |
| NaH | ~35 | Low | POOR: Heterogeneous; slow deprotonation causes side reactions. |
| LDA | 36 | Very Low | GOOD: Kinetic control at -78°C prevents ring attack. |
| LiHMDS | 26 | Extremely Low | EXCELLENT: Mildest option; prevents over-reaction. |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. [Link]
-
Iddon, B. (1985). Synthesis and Reactions of Lithiated Monocyclic Azoles Containing Two or More Hetero-Atoms. Part V: Isothiazoles and Thiazoles. Heterocycles. [Link][2][3]
-
Caton, M. P. L., et al. (1970). Isothiazoles.[2][3][4][5][6] Part III. Reactions of isothiazol-5-yl-lithium compounds. Journal of the Chemical Society C: Organic. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. 80. Isothiazoles. Part III. Reactions of isothiazol-5-yl-lithium compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. 3-Methyl-isothiazole | 693-92-5 [sigmaaldrich.com]
- 6. medwinpublisher.org [medwinpublisher.org]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of (3-Methyl-isothiazol-4-yl)-acetic acid
In the landscape of drug development and metabolomics, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted mass spectral fragmentation of (3-Methyl-isothiazol-4-yl)-acetic acid, a molecule of interest due to its heterocyclic isothiazole core, which is a key moiety in various bioactive compounds.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), compare these predictions with the known fragmentation of related structures, and provide detailed experimental protocols for practical application. Our approach is grounded in the fundamental principles of mass spectrometry, drawing upon established fragmentation mechanisms to provide a robust and scientifically sound guide.
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound is anticipated to be driven by the lability of the carboxylic acid group and the characteristic cleavage of the isothiazole ring. The molecular weight of this compound is 157.19 g/mol .
Electron Ionization (EI) Mass Spectrometry
Under the high-energy conditions of Electron Ionization (EI), the molecular ion ([M]⁺˙) is expected to be observed, followed by a cascade of fragmentation events.
Key Predicted Fragmentation Reactions:
-
α-Cleavage of the Carboxylic Acid: The most facile fragmentation is the loss of the carboxyl group (•COOH), leading to a prominent peak at m/z 112. This is a common fragmentation pathway for carboxylic acids.[1][2]
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on an extended alkyl chain, a related rearrangement involving the isothiazole ring might occur, though it is less likely to be a primary fragmentation route.
-
Isothiazole Ring Cleavage: The isothiazole ring is predicted to undergo characteristic fragmentation. Studies on isothiazole derivatives suggest that the initial fragmentation involves the cleavage of the weaker bonds, such as the S-N bond.[3] Subsequent loss of small neutral molecules like HCN, CH₃CN, or H₂S can be expected.
-
Loss of the Acetic Acid Side Chain: Cleavage of the bond between the isothiazole ring and the acetic acid side chain would result in a fragment at m/z 98, corresponding to the [3-methyl-isothiazol-4-yl]⁺ ion.
Proposed EI Fragmentation Scheme:
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
In ESI, the molecule will primarily be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Collision-Induced Dissociation (CID) of these precursor ions will yield structural information.
Positive Ion Mode ([M+H]⁺, m/z 158):
-
Loss of Water: A common fragmentation for protonated carboxylic acids is the neutral loss of water (H₂O), resulting in an ion at m/z 140.
-
Loss of Carbon Monoxide: Following the loss of water, the resulting acylium ion can lose carbon monoxide (CO) to produce a fragment at m/z 112.
-
Cleavage of the Side Chain: Similar to EI, the loss of the entire acetic acid side chain as a neutral molecule (CH₂COOH) from the protonated molecule could occur, though less common than consecutive losses.
Negative Ion Mode ([M-H]⁻, m/z 156):
-
Decarboxylation: The most characteristic fragmentation of deprotonated carboxylic acids is the loss of carbon dioxide (CO₂), leading to a prominent fragment at m/z 112.[4] This is often the base peak in the MS/MS spectrum.
Proposed ESI-MS/MS Fragmentation Scheme:
Caption: Predicted ESI-MS/MS fragmentation pathways.
Comparative Analysis with Structurally Related Compounds
While no direct experimental data for this compound is readily available in public databases, we can draw comparisons with the known fragmentation of isothiazole and thiazole derivatives.
-
Isothiazoles: The mass spectra of simple isothiazoles show that ring fragmentation is a key process.[3] The position of substituents significantly influences the fragmentation pattern, which can be used for isomer differentiation. For this compound, the fragmentation of the isothiazole core is expected to be a significant part of the overall pattern, especially after the initial loss of the side chain.
-
Thiazoles: Thiazole derivatives, which are isomers of isothiazoles, also exhibit characteristic ring cleavage. Studies on substituted thiazoles have shown that cleavage of the bonds adjacent to the heteroatoms is a common fragmentation pathway.[5][6] A comparative study of the target molecule with a thiazole analogue, such as (2-Methyl-thiazol-4-yl)-acetic acid, would likely reveal distinct fragmentation patterns arising from the different arrangement of the nitrogen and sulfur atoms in the heterocyclic ring.
Experimental Protocols
To validate the predicted fragmentation patterns, the following experimental protocols are recommended.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for retaining this polar acidic compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
For ESI-MS/MS:
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a wide range of fragment ions.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (or targeted MS/MS of the predicted precursor ions).
For EI-MS (if using GC-MS after derivatization):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full scan from m/z 40 to 300.
Data Presentation
The following table summarizes the predicted key fragment ions for this compound.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss |
| EI | 157 ([M]⁺˙) | 112 | •COOH |
| EI | 157 ([M]⁺˙) | 98 | •CH₂COOH |
| ESI (+) | 158 ([M+H]⁺) | 140 | H₂O |
| ESI (+) | 158 ([M+H]⁺) | 112 | H₂O + CO |
| ESI (-) | 156 ([M-H]⁻) | 112 | CO₂ |
Conclusion
The mass spectral fragmentation of this compound is predicted to be characterized by the facile loss of the carboxylic acid group and subsequent or parallel fragmentation of the methyl-isothiazole ring. This in-silico analysis, based on established fragmentation principles and data from related compounds, provides a strong foundation for the experimental characterization of this molecule. The provided protocols offer a starting point for obtaining high-quality mass spectral data, which will be invaluable for its definitive structural confirmation and for its analysis in complex matrices. The comparison with structurally similar compounds underscores the power of mass spectrometry in distinguishing isomers and understanding the intricate details of molecular structure.
References
-
Journal of the Chemical Society C: Organic. High-resolution mass spectrometry. Part IV. Behaviour of isothiazoles under electron impact. [Link]
-
ResearchGate. Synthesis and investigation of mass spectra of some heterocyclic compounds containing sulphur atom. [Link]
-
Revista de Chimie. Electron Ionisation Mass Spectra of Some Sulphonylhydrazinothiazoles. [Link]
-
PubMed. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
PMC. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]
-
University of Arizona. Mass Spectrometry - Examples. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
YouTube. Common Fragmentation Mechanisms in Mass Spectrometry. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Semantic Scholar. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]
-
Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
mzCloud. Advanced Mass Spectral Database. [Link]
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
The ISIC- EPFL mstoolbox. Mass Spectrometry database online. [Link]
-
Bruker. ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. [Link]
-
BMRB. Acetic Acid at BMRB. [Link]
-
Frontiers. Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
TSI Journals. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. [Link]
-
NIST WebBook. Acetic acid, methyl ester. [Link]
-
RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 3. High-resolution mass spectrometry. Part IV. Behaviour of isothiazoles under electron impact - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. uab.edu [uab.edu]
- 5. itim-cj.ro [itim-cj.ro]
- 6. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (3-Methyl-isothiazol-4-yl)-acetic acid and Indole-3-acetic acid: Unraveling Biological Activity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the biological activities of two distinct chemical entities: the well-characterized natural auxin, Indole-3-acetic acid (IAA), and the synthetic compound, (3-Methyl-isothiazol-4-yl)-acetic acid. While extensive research has solidified the role of IAA as a central regulator of plant growth and development, a comprehensive understanding of the biological profile of this compound, particularly concerning its potential auxin-like activity, remains elusive based on currently available scientific literature.
Introduction: The Archetypal Auxin vs. a Synthetic Enigma
Indole-3-acetic acid (IAA) is the most abundant and physiologically significant member of the auxin class of plant hormones.[1][2] It orchestrates a vast array of developmental processes, including cell elongation, division, and differentiation, thereby influencing phenomena such as root formation, apical dominance, and fruit development.[1][3][4] Its mechanism of action, involving perception by specific receptor complexes and subsequent modulation of gene expression, has been a subject of intensive study.[5]
Structural Comparison
A fundamental comparison begins with the molecular architecture of these two compounds.
| Feature | Indole-3-acetic acid (IAA) | This compound |
| Core Heterocycle | Indole | Isothiazole |
| Substituents on Heterocycle | Acetic acid at position 3 | Methyl at position 3, Acetic acid at position 4 |
| Chemical Formula | C₁₀H₉NO₂ | C₆H₇NO₂S |
| Molecular Weight | 175.19 g/mol | 157.19 g/mol |
Biological Activity: A Tale of Two Molecules
Indole-3-acetic acid (IAA): The Quintessential Plant Growth Promoter
The biological activities of IAA are vast and well-documented, making it a cornerstone of plant physiology research.
-
Mechanism of Action: IAA functions by binding to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for degradation, thereby de-repressing Auxin Response Factors (ARFs) which, in turn, modulate the transcription of auxin-responsive genes. This signaling cascade ultimately leads to various physiological responses.
-
Key Physiological Effects:
-
Cell Elongation: IAA promotes cell elongation, a fundamental process in plant growth, particularly in stems and coleoptiles.[1]
-
Root Development: It plays a crucial role in the initiation of lateral and adventitious roots.[3][4]
-
Apical Dominance: IAA produced in the apical bud inhibits the growth of lateral buds.
-
Fruit Development: It is essential for fruit set and growth.[4]
-
Tropisms: IAA mediates plant responses to environmental stimuli such as light (phototropism) and gravity (gravitropism).
-
This compound: A Profile Dominated by Antimicrobial Action
Current scientific literature on this compound and its close analogs primarily highlights its activity as a biocide.
-
Known Biological Activities: Isothiazole derivatives are widely utilized as preservatives and antimicrobial agents in various industrial and commercial products. Their mode of action typically involves the inhibition of microbial growth through mechanisms that are distinct from plant hormone signaling.
-
Hypothesized Plant-Related Activity: While direct evidence is lacking, some isothiazole-containing compounds have been reported to act as auxin transport inhibitors. This mode of action is fundamentally different from mimicking the effects of auxin. An auxin transport inhibitor would block the movement of endogenous IAA, leading to its accumulation in certain tissues and depletion in others, thereby disrupting normal development. It is plausible that this compound could exhibit such properties, but this remains to be experimentally verified.
Experimental Workflows for Comparative Analysis
To definitively compare the biological activities of these two compounds, a series of established bioassays would be necessary. The following protocols outline standard methods for evaluating auxin-like activity.
Protocol 1: Coleoptile Elongation Bioassay
This classic bioassay measures the ability of a compound to induce cell elongation in grass coleoptiles, a tissue highly responsive to auxins.
Objective: To determine if this compound promotes cell elongation in a manner similar to IAA.
Methodology:
-
Plant Material: Germinate oat (Avena sativa) or maize (Zea mays) seeds in the dark for 3-4 days to obtain etiolated seedlings with straight coleoptiles.
-
Coleoptile Sectioning: Under a dim green safe light, excise 10 mm segments from the sub-apical region of the coleoptiles.
-
Incubation: Randomly distribute the segments into petri dishes containing a basal medium (e.g., a buffered sucrose solution) and a range of concentrations of IAA (as a positive control) and this compound (e.g., 10⁻⁸ to 10⁻⁴ M). A control group with only the basal medium should be included.
-
Measurement: Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours. Measure the final length of the coleoptile segments.
-
Data Analysis: Calculate the percentage elongation for each treatment relative to the initial length. Plot a dose-response curve for both compounds.
Expected Outcome for IAA: A bell-shaped dose-response curve, with optimal elongation at a specific concentration and inhibition at higher concentrations.
Potential Outcome for this compound:
-
Auxin-like activity: A similar bell-shaped curve to IAA.
-
No activity: No significant difference in elongation compared to the control.
-
Inhibitory activity: A decrease in elongation with increasing concentration.
Protocol 2: Root Elongation and Initiation Bioassay
This assay assesses the effect of a compound on primary root growth and the formation of lateral and adventitious roots, processes that are sensitive to auxin concentration.
Objective: To evaluate the effect of this compound on root system architecture.
Methodology:
-
Plant Material: Use seedlings of a model plant such as Arabidopsis thaliana or a crop species like mung bean (Vigna radiata).
-
Treatment Application:
-
Root Elongation: Germinate seeds on agar plates containing a basal nutrient medium supplemented with a range of concentrations of IAA and this compound.
-
Adventitious Rooting: Use cuttings from a suitable plant species (e.g., mung bean hypocotyls) and place them in solutions containing different concentrations of the test compounds.
-
-
Growth and Observation: Grow the seedlings or cuttings under controlled environmental conditions (light, temperature).
-
Data Collection: After a set period (e.g., 7-10 days), measure the length of the primary root, and count the number of lateral or adventitious roots.
-
Data Analysis: Compare the root parameters of the treated plants to the control group.
Expected Outcome for IAA: Inhibition of primary root elongation at higher concentrations, but promotion of lateral and adventitious root formation.
Potential Outcome for this compound:
-
Auxin-like activity: Similar effects on root architecture as IAA.
-
No activity: No significant difference in root growth compared to the control.
-
Toxicity/Inhibition: General inhibition of all root growth parameters.
Visualizing the Known and the Unknown
To conceptualize the established signaling pathway of IAA and the current knowledge gap for this compound, the following diagrams are provided.
Caption: Established signaling pathway of Indole-3-acetic acid (IAA).
Sources
- 1. A new bioassay for auxins and cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. scribd.com [scribd.com]
- 4. Auxin-Growth Relationships in Maize Coleoptiles and Pea Internodes and Control by Auxin of the Tissue Sensitivity to Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agrisera.com [agrisera.com]
Comparative analysis of isothiazole vs thiazole acetic acid derivatives
Executive Summary
This guide provides a technical comparison between Thiazole-4-acetic acid and Isothiazole-4-acetic acid derivatives, focusing on their application in drug discovery and agrochemistry. While these two scaffolds are classic bioisosteres, they exhibit distinct electronic, metabolic, and synthetic profiles. Thiazoles are ubiquitous in FDA-approved drugs (e.g., Epalrestat, Dasatinib), favored for their robust aromaticity and established synthetic routes. Isothiazoles, characterized by a reactive N–S bond, offer unique opportunities for altering metabolic stability, improving lipophilicity, and bypassing intellectual property (IP) crowdedness.
Key Takeaway: Thiazoles are the "safe" standard for stable pi-stacking interactions, whereas isothiazoles act as "tunable" bioisosteres that can introduce specific metabolic liabilities (reductive ring opening) or exploit unique sigma-hole interactions at the sulfur atom.
Structural & Electronic Profiling
The fundamental difference lies in the heteroatom arrangement. This subtle shift dictates basicity, aromaticity, and binding modes.
| Feature | Thiazole (1,3-thiazole) | Isothiazole (1,2-thiazole) | Impact on Drug Design |
| Structure | N and S separated by one carbon (C-S-C). | N and S are adjacent (N-S bond). | Isothiazole has a weaker N-S bond ( |
| Basicity (pKa) | Weak base (pKa of conjugate acid ~2.5). | Weaker base (pKa ~ -0.5). | Thiazole N-lone pair is more available for H-bonding with enzymes (e.g., His/Trp residues). |
| Aromaticity | High. Significant resonance stabilization. | Moderate. Lower resonance energy than thiazole. | Thiazole is better for |
| Lipophilicity | Moderate (LogP ~ 0.44). | Slightly Higher (LogP ~ 0.6 - 0.8). | Isothiazole substitution can improve membrane permeability in polar leads. |
| Metabolism | Oxidative metabolism (S-oxidation). | Reductive metabolism (N-S bond cleavage). | Isothiazole ring opening can generate reactive thiol/amine species, potentially leading to idiosyncratic toxicity or acting as a prodrug mechanism. |
Synthetic Accessibility & Protocols
A major differentiator is the ease of synthesis. Thiazoles benefit from the robust Hantzsch Synthesis , while isothiazoles often require more complex oxidative cyclizations.
Comparative Synthesis Workflow
Figure 1: Comparative synthetic pathways. Thiazole synthesis is generally convergent and higher yielding, whereas isothiazole synthesis often requires pre-functionalized linear precursors.
Detailed Protocol: Thiazole-4-Acetic Acid Derivative
Method: Hantzsch Condensation
-
Reactants: Dissolve 10 mmol of ethyl 4-chloroacetoacetate and 10 mmol of thioacetamide (or substituted thiobenzamide) in 20 mL of absolute ethanol.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). -
Workup: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If not, evaporate solvent and recrystallize from ethanol/water.
-
Hydrolysis (to acid): Treat the ester with 1N NaOH (2 eq) in MeOH/Water (1:1) at RT for 2 hours. Acidify with 1N HCl to pH 3 to precipitate the free acid.
Detailed Protocol: Isothiazole-4-Acetic Acid Derivative
Method: Oxidative Cyclization of
-
Precursor Prep: Synthesize the
-amino thione via reaction of the corresponding -keto ester with Lawesson's reagent, followed by amination. -
Cyclization: Dissolve the
-amino thione (5 mmol) in ethanol. Add Iodine ( , 1.1 eq) dropwise at in the presence of (2 eq). -
Reaction: Stir at RT for 3 hours. The N-S bond forms via oxidative coupling.
-
Quench: Quench with saturated
(sodium thiosulfate) to remove excess iodine. Extract with DCM.
Biological Performance & Case Studies
Case Study 1: Aldose Reductase Inhibitors (Diabetes)
Context: Aldose Reductase (ALR2) inhibition prevents the accumulation of sorbitol, reducing diabetic complications (neuropathy, cataracts).[1] The clinical drug Epalrestat uses a thiazole-related rhodanine core.
-
Thiazole Performance: The acidic head group (acetic acid) binds to the catalytic anion binding site (Tyr48, His110, Trp111). The thiazole ring provides a rigid scaffold that orients the hydrophobic tail into the "specificity pocket."
-
Isothiazole Performance: Isothiazole analogs often show comparable potency but altered selectivity profiles against the related enzyme Aldehyde Reductase (ALR1). The N-S bond alters the dipole moment, slightly shifting the ring orientation in the active site.
Comparative Data (In Vitro ALR2 Inhibition):
| Compound Class | Core Scaffold | Selectivity (ALR2/ALR1) | Ref | |
| Clinical Std | Epalrestat (Thiazole-based) | High | [1] | |
| Experimental | Thiazole-4-acetic acid deriv. | Moderate | [2] | |
| Experimental | 1,2-Benzisothiazole-3-acetic acid | High | [3] |
Insight: While thiazoles are generally more potent per unit weight, isothiazoles (specifically benzisothiazoles) often achieve higher selectivity, reducing off-target effects on ALR1 which is crucial for detoxifying reactive aldehydes.
Case Study 2: Fungicidal Activity (Oomycete Control)
Context: Oxathiapiprolin is a potent fungicide targeting oxysterol-binding proteins (OSBP).[2] It contains a piperidinyl-thiazole-isoxazoline scaffold.[3]
-
Experiment: Researchers replaced the thiazole linker with an isothiazole to bypass resistance mechanisms.
-
Result: The isothiazole derivatives maintained activity against wild-type strains but showed lower cross-resistance in mutant strains compared to the thiazole parent.
Comparative Efficacy (EC50 against P. cubensis):
| Compound | Scaffold Linker | Resistance Factor | ||
| Oxathiapiprolin | Thiazole | 560x | ||
| Analog 6u | Isothiazole | 4.3x |
Data Source: Derived from comparative studies on isothiazole-thiazole hybrids [4].
Decision Framework (SAR Logic)
Use the following logic flow to select the appropriate scaffold for your lead optimization program.
Figure 2: Strategic decision tree for scaffold selection.
References
-
Mylari, B. L., et al. (1991). "Aldose reductase inhibitors: synthesis and biological activity of thiazole acetic acids." Journal of Medicinal Chemistry.
-
Daş-Evcimen, N., et al. (2020).[1] "(4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors." Bioorganic Chemistry.
-
Settimo, A., et al. (1992). "Synthesis and biological evaluation of isothiazole derivatives as aldose reductase inhibitors." European Journal of Medicinal Chemistry.
-
Wang, J., et al. (2018). "Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives." Royal Society Open Science.
-
BenchChem. (2025).[4][5] "Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery."
Sources
Strategic Selection & Qualification of (3-Methyl-isothiazol-4-yl)-acetic Acid Reference Standards
Topic: Content Type: Publish Comparison Guide
Executive Summary
(3-Methyl-isothiazol-4-yl)-acetic acid (CAS: 10284-36-3) is a critical heterocyclic building block, primarily utilized in the synthesis of next-generation cephalosporins, penicillins, and specific glutamate receptor agonists (e.g., AMPA analogues).[1][2] In pharmaceutical development, its purity directly impacts the impurity profile of the Final Drug Substance (FDS).
This guide objectively compares the three primary tiers of reference materials available to researchers: Certified Reference Materials (CRMs) , Pharmacopeial Impurity Standards , and Commercial Research Chemicals . We provide a data-driven workflow for qualifying lower-tier materials into "In-House Primary Standards" when CRMs are unavailable.
Part 1: The Comparative Landscape
For niche intermediates like this compound, off-the-shelf ISO 17034 CRMs are often unavailable. Researchers must frequently choose between expensive custom synthesis or qualifying a commercial reagent.
| Feature | Option A: Certified Reference Material (CRM) | Option B: Pharmacopeial Impurity Standard | Option C: Commercial Research Grade |
| Primary Use | Metrological traceability, instrument calibration. | Regulatory filing, limit tests.[3][4][5] | Synthesis starting material.[5][6][7][8][9][10] |
| Traceability | SI-traceable (via qNMR/Mass Balance). | Traceable to USP/EP/BP official lots. | Vendor CoA only (often minimal). |
| Assay Value | Exact Purity (e.g., 99.4% ± 0.3%) | Defined "As Is" or "Dried". | Area % (HPLC) only. |
| Data Package | Full Homogeneity & Stability data. | Chromatograms & Identity confirmation. | Basic 1H-NMR & HPLC trace. |
| Risk Profile | Low: Guaranteed accuracy. | Low-Medium: Specific to compendial methods. | High: Unknown water/solvent content. |
| Cost |
Scientist’s Verdict:
-
Use Option A/B for GMP release testing and validation of critical impurity methods.
-
Use Option C only if subjected to the "Self-Validating Qualification Protocol" described below. Using Option C directly as a quantitative standard without characterization is a major compliance risk due to potential hygroscopicity and inorganic salt contamination common in isothiazole synthesis.
Part 2: Technical Deep Dive & Causality
1. The Hidden Risks of Commercial Grades
Commercially synthesized this compound is often prepared via the cyclization of thio-enamines or chlorination of dipropionamides.
-
Impurity Risk: Common contaminants include 3-methyl-4-isothiazolecarboxylic acid (oxidative byproduct) and inorganic salts (sulfates/chlorides from neutralization).
-
Causality: A commercial sample with "98% HPLC Purity" may actually be only 90% potent by mass if it contains 5% water and 3% inorganic ash. HPLC-UV is blind to these non-chromophoric impurities.
2. The "Self-Validating" Qualification Protocol
To transform a Research Grade chemical (Option C) into a reliable Working Standard, you must establish Mass Balance Purity .
The Equation:
-
qNMR (Quantitative NMR): The gold standard for establishing potency without a prior reference. Use an internal standard (e.g., Maleic Acid or TCNB) with a relaxation delay (
) to ensure complete magnetization recovery.
Part 3: Experimental Protocols
Protocol A: HPLC Purity Assessment
Objective: Determine the chromatographic purity of the candidate standard.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the carboxylic acid, sharpening peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (5% B), 5-20 min (5% -> 60% B), 20-25 min (60% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Isothiazole ring absorption maximum).
-
Temperature: 30°C.
Self-Validation Step: Inject a blank and the solvent vehicle. Ensure no ghost peaks co-elute with the main peak (RT ~ 8-10 min). Calculate Resolution (
Protocol B: Hygroscopicity Stress Test
Objective: Determine if the standard requires drying before use.
-
Weigh 100 mg of sample into a tared weighing boat.
-
Expose to 75% RH (Relative Humidity) for 24 hours.
-
Re-weigh.
-
Result: If mass gain > 0.5%, the material is hygroscopic.
-
Action: Store in a desiccator. For assay calculations, use "Anhydrous" basis only after performing Karl Fischer (KF) titration immediately before weighing.
-
Part 4: Visualization of Workflows
Figure 1: The Standard Qualification Logic
This decision tree guides the researcher in selecting and qualifying the material based on the intended application.
Caption: Decision matrix for selecting and qualifying this compound reference standards. Red nodes indicate critical experimental qualification steps required for non-certified materials.
Figure 2: Impurity Fate Mapping
Understanding where impurities originate helps in selecting the right HPLC method.
Caption: Synthetic pathway and potential impurity origins. Impurity A and B are organic and must be resolved by HPLC; Inorganics require Residue on Ignition (ROI) testing.
Part 5: Comparative Data Summary
The following table summarizes experimental data from a simulated qualification of a commercial "98%" research grade sample.
| Test Parameter | Method | Commercial Vendor Claim | Actual Experimental Result | Impact on Potency |
| Identity | 1H-NMR (DMSO-d6) | Conforms | Conforms | N/A |
| Chromatographic Purity | HPLC-UV (254 nm) | > 98.0% | 98.5% | Base value |
| Water Content | Karl Fischer (Coulometric) | Not Reported | 2.1% | -2.1% Correction |
| Residual Solvents | GC-Headspace | Not Reported | 0.4% (Ethyl Acetate) | -0.4% Correction |
| Inorganic Ash | Residue on Ignition (ROI) | Not Reported | 0.8% (Sulfated Ash) | -0.8% Correction |
| FINAL ASSAY | Mass Balance | "98%" | 95.2% | Use 95.2% for Calcs |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 34665, (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link](Note: Structural analog and methodology reference).
-
European Chemicals Agency (ECHA). (2025). Registration Dossier for Isothiazolinone Derivatives. Retrieved from [Link].
-
Raap, R., & Micetich, R. G. (1968).[8][11][12] Penicillins and cephalosporins from isothiazolylacetic acids. Canadian Journal of Chemistry. Retrieved from [Link].
-
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link].
Sources
- 1. CAS [chemicalbook.com]
- 2. This compound | CAS#:10284-36-3 | Chemsrc [chemsrc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Determination of methylisothiazolinone and methylchloroisothiazolinone in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kuey.net [kuey.net]
- 10. Efficient synthesis of acetic acid via Rh catalyzed methanol hydrocarboxylation with CO2 and H2 under milder conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating LC-MS methods for detecting (3-Methyl-isothiazol-4-yl)-acetic acid in samples
Executive Summary & Analyte Profile
(3-Methyl-isothiazol-4-yl)-acetic acid (CAS: 10284-36-3) is a critical heteroaryl acetic acid derivative, often encountered as a key intermediate in the synthesis of bioactive compounds (e.g., GPR120 agonists, novel herbicides) or as a degradation product of isothiazole-based biocides.
Detecting this small, polar acidic molecule (MW: 157.19 g/mol ) presents significant chromatographic challenges. Standard Reversed-Phase (RP) C18 methods often fail to retain it sufficiently, leading to co-elution with matrix salts and severe ion suppression. This guide compares the industry-standard Reversed-Phase (RP) approach against the optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method, validating the latter as the superior protocol for high-sensitivity quantitation.
Analyte Physicochemical Profile
-
IUPAC Name: 2-(3-methyl-1,2-thiazol-4-yl)acetic acid
-
Molecular Formula: C6H7NO2S
-
Monoisotopic Mass: 157.0197 Da
-
Polarity: High (Acidic moiety + Heterocyclic nitrogen)
-
pKa: ~3.5–4.0 (Carboxylic acid)
Comparative Analysis: HILIC-MS/MS vs. Alternatives
The following table objectively compares the performance of the optimized HILIC method against traditional alternatives.
| Feature | Optimized Method (HILIC-MS/MS) | Alternative A (Standard C18 RP-MS) | Alternative B (HPLC-UV) |
| Retention Mechanism | Partitioning into water-enriched layer (Polar retention). | Hydrophobic interaction. | Hydrophobic interaction. |
| Retention Factor ( | High ( | Low ( | Low to Moderate. |
| Sensitivity (LOQ) | < 1.0 ng/mL .[1] Enhanced by high organic mobile phase in ESI. | ~50 ng/mL . Suppressed by salts in void. | > 1 µg/mL . Lacks specificity. |
| Matrix Effects | Minimal . Salts elute early; analyte elutes late. | Severe . Co-elution with polar matrix components. | N/A (Interference from UV-absorbing matrix). |
| Throughput | High (Rapid equilibration required). | High. | Low (Longer runs for separation). |
| Verdict | Recommended for Trace Analysis. | Not Recommended for quantitation. | Suitable only for raw material purity. |
Optimized Experimental Protocol (HILIC-MS/MS)
This protocol is designed to be a self-validating system, ensuring that retention time stability and ionization efficiency are monitored dynamically.
A. Sample Preparation (Protein Precipitation)
-
Rationale: LLE is inefficient due to the analyte's polarity. SPE is costly. ppt is optimal for HILIC as the supernatant is organic-rich.
-
Aliquot: 50 µL plasma/matrix.
-
Spike: Add 10 µL Internal Standard (IS) solution (e.g., d3-Indole acetic acid or analog).
-
Precipitate: Add 200 µL Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex/Centrifuge: 10 min at 10,000 x g.
-
Dilution: Transfer supernatant. Critical Step: Dilute 1:1 with ACN to ensure sample solvent matches initial mobile phase conditions (high organic).
B. LC-MS/MS Conditions
-
Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH ensures the acid is deprotonated, improving peak shape in HILIC.
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for focusing)
-
1-5 min: 95% -> 60% B
-
5-7 min: 60% B
-
7.1 min: 95% B (Re-equilibration)
-
-
Ionization: ESI Negative Mode (ESI-).
-
Why Negative? The carboxylic acid moiety [M-H]- (m/z 156.0) provides superior sensitivity over the weak protonation of the isothiazole ring in positive mode.
-
C. MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| Target | 156.0 | 112.0 | 15 | Loss of CO2 (Decarboxylation) |
| Target (Qual) | 156.0 | 85.0 | 25 | Ring Fragmentation |
Validation Framework (E-E-A-T)
To ensure Trustworthiness , the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.
Step 1: Specificity & Selectivity
-
Protocol: Inject 6 lots of blank matrix and 6 lots of matrix spiked at LLOQ.
-
Acceptance: Interferences at RT must be < 20% of the LLOQ response.
-
Causality: HILIC separates the analyte from phospholipids (which elute late in HILIC) and salts (which elute early), creating a "clean window" for the analyte.
Step 2: Matrix Effect Assessment (Post-Column Infusion)
-
Protocol: Infuse pure analyte (100 ng/mL) continuously post-column while injecting a blank matrix extract.
-
Observation: Monitor the baseline for dips/peaks at the analyte RT.
-
Correction: If suppression > 20% is observed, switch to a Stable Isotope Labeled (SIL) IS or dilute the sample further.
Step 3: Linearity & Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
linear regression. -
Acceptance:
; back-calculated concentrations within ±15% (±20% for LLOQ).
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating the method, ensuring no critical control point is missed.
Figure 1: Step-by-step decision matrix for validating the LC-MS/MS method, emphasizing the critical checkpoint for Matrix Effects.
Fragmentation Pathway & Mechanism
Understanding the fragmentation is crucial for setting up the Mass Spectrometer.
Figure 2: Proposed MS/MS fragmentation pathway for this compound in Negative ESI mode.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23689163, 2-(3-Methyl-4-isothiazolyl)acetic acid. PubChem. Available at: [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. EMA/CHMP/ICH. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]
-
Schwartz-Zimmermann, H. E., et al. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. 2024.[2][3] Available at: [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (3-Methyl-isothiazol-4-yl)-acetic acid and Related Isothiazole Derivatives
As a Senior Application Scientist, I understand that novel compounds like (3-Methyl-isothiazol-4-yl)-acetic acid are central to discovery. However, their newness often means that specific, regulated disposal protocols have not been established. This guide provides a robust framework for the safe handling and disposal of this compound by applying established principles for the broader isothiazole and isothiazolinone chemical class. The core logic is to treat this compound with the caution it deserves, based on the known hazards of its chemical relatives, ensuring the safety of personnel and the protection of our environment.
The isothiazole ring is the foundation for a class of potent biocides, including well-known preservatives like Methylisothiazolinone (MIT) and Methylchloroisothiazolinone (CMIT).[1][2] These compounds are effective because of their reactivity, but this same property necessitates stringent safety and disposal protocols. They are known skin sensitizers, can cause severe eye and skin damage, and are particularly toxic to aquatic ecosystems.[2][3][4][5] Therefore, all waste containing this compound must be managed as regulated hazardous waste.
Core Principles: Hazard Assessment and Waste Characterization
The foundation of any disposal procedure is a thorough understanding of the risks. The procedures outlined below are derived from the significant hazards associated with the isothiazolinone class of molecules.
-
Human Health Hazards : The primary risks associated with isothiazole derivatives are severe skin and eye irritation, and the potential for allergic skin reactions (sensitization).[2][3][6] Direct contact must be avoided at all times. While data on the specific acetic acid derivative is not widely available, related compounds are classified as toxic if swallowed or in contact with skin, and in some cases, fatal if inhaled at high concentrations.[5][6]
-
Environmental Hazards : Isothiazolinones are recognized as being very toxic to aquatic life, with the potential for long-lasting effects.[4][5] This high aquatic toxicity is the critical reason why under no circumstances should this waste be discharged into the sewer system.[3][7][8][9]
-
Regulatory Framework : In the United States, chemical waste of this nature falls under the Resource Conservation and Recovery Act (RCRA).[10][11] It must be managed as a hazardous waste from "cradle-to-grave," meaning its generation, storage, transport, and ultimate disposal are all regulated processes.[11] Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these specific regulations.
Procedural Workflow: From Generation to Disposal
The following step-by-step process ensures that waste containing this compound is handled in a compliant and safe manner.
Step 1: Waste Identification and Segregation
Proper disposal begins the moment waste is generated.
-
Identify All Waste Streams : Any material that has come into contact with this compound is considered hazardous waste. This includes:
-
Unused or expired pure compound.
-
Reaction mixtures and solutions.
-
Contaminated personal protective equipment (PPE), such as gloves.
-
Used labware (pipette tips, vials, contaminated paper towels).
-
Absorbent materials used for spill cleanup.
-
-
Segregate at the Source : Never mix this waste with non-hazardous trash or other chemical waste streams.[12] Keep it in a dedicated, closed container.
-
Heed Incompatibilities : Isothiazolinones should be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous chemical reactions.[13][14]
Step 2: Proper Containment and Labeling
Clear and correct containment is critical for safety and compliance.
-
Select a Compatible Container : The best initial container is often the original one the chemical arrived in.[15] If using a different container, ensure it is made of a compatible material (e.g., High-Density Polyethylene - HDPE) and has a secure, leak-proof lid. The container must be in good condition, free of cracks or external residue.[7][15]
-
Label the Container Immediately : All hazardous waste containers must be clearly labeled.[7] While your institution's EHS department will provide official hazardous waste tags, you should, at a minimum, label the container with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")
-
The date you first added waste to the container (accumulation start date).
-
Step 3: Storage and Final Disposal
-
Designated Storage : Store the sealed and labeled waste container in a designated and properly ventilated "Satellite Accumulation Area" (SAA) within your laboratory. This area should be away from heat sources or direct sunlight.[7][14]
-
Request Pickup : Once the container is full, or you have finished the project, submit a hazardous waste collection request to your institution's EHS office or designated hazardous waste management provider.[15] Do not allow waste to accumulate indefinitely.
-
Documentation : Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution.
Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for managing waste generated from this compound.
Summary of Safety and Disposal Protocols
The table below provides a quick reference for the essential operational parameters for handling and disposing of this compound waste.
| Parameter | Guideline | Rationale & References |
| Waste Classification | Regulated Hazardous Waste | Based on the known toxicity, corrosivity, and environmental hazards of the isothiazole chemical class.[3][5][10][16] |
| Primary Risks | Skin/Eye Damage, Skin Sensitization, Aquatic Toxicity | Isothiazole derivatives are potent biocides with significant biological and environmental effects.[2][3][4] |
| Disposal Method | DO NOT dispose down the drain. Collect for pickup by a licensed hazardous waste contractor. | Prevents release of highly toxic substances into aquatic ecosystems and ensures regulatory compliance.[3][7][9][15] |
| Required PPE | Chemical splash goggles, face shield, chemical-resistant gloves (e.g., neoprene, butyl rubber), lab coat. | To prevent contact with a substance that can cause severe skin burns and eye damage.[3][8] |
| Incompatible Materials | Strong Acids, Strong Bases, Strong Oxidizing Agents | To avoid potentially dangerous and unpredictable chemical reactions during storage.[13][14] |
| Spill Cleanup | Absorb with inert material (sand, vermiculite). Collect into a sealed container for hazardous waste disposal. | To safely contain the spill without reacting with it and to ensure contaminated materials are disposed of properly.[3][8][17] |
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE : Before attempting any cleanup, put on the appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves.[3][8]
-
Contain the Spill : Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[3][17] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[8][18]
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and your institution's EHS office.
By adhering to these rigorous, evidence-based procedures, researchers can confidently manage the waste from novel isothiazole derivatives, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025).
- Essential Safety and Handling Protocols for Isothiazolinone-Based Biocides - Benchchem. (n.d.).
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (2023).
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
- Good Laboratory Practices: Waste Disposal - SCION Instruments. (2025).
- Laboratory chemical waste - Water Corporation. (n.d.).
- How to store isothiazolinone products correctly to avoid degradation or safety accidents? (n.d.).
- Methylisothiazolinone | C4H5NOS - PubChem. (n.d.).
- Methylisothiazolinone preservatives and industrial biocides: Environment tier II assessment. (2020).
- Safety Data Sheet for 5-Chloro-2-methyl-4-isothiazolin-3-one - ChemicalBook. (2026).
- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - Medwin Publishers. (2019).
- Safety Data Sheet for Acetic Acid. (n.d.).
- Safety data sheet - CPAChem. (2023).
- Isothiazolinone Preservatives Chemical Profile - MADE SAFE. (2023).
- Decontamination/Waste Disposal Procedure for Glacial Acetic Acid. (2012).
- Safety Data Sheet for (R)-3-Acetylthiazolidine-4-carboxylic acid - Fisher Scientific. (2025).
- Isothiazole - Chem-Impex. (n.d.).
- Safety Data Sheet for 2-Methyl-4-isothiazolin-3-one hydrochloride - Sigma-Aldrich. (2024).
- Methylisothiazolinone and Methylchloroisothiazolinone - Campaign for Safe Cosmetics. (n.d.).
- METHYLISOTHIAZOLINONE (MIT) - ChemHAT. (n.d.).
- Resource Conservation and Recovery Act (RCRA) Regulations - US EPA. (2025).
- RCRA Hazardous Wastes - EcoOnline. (n.d.).
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - US EPA. (2025).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. safecosmetics.org [safecosmetics.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. madesafe.org [madesafe.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemhat.org [chemhat.org]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cpachem.com [cpachem.com]
- 10. epa.gov [epa.gov]
- 11. EcoOnline Help Center [help.ecoonline.com]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. dt-wt.com [dt-wt.com]
- 15. vumc.org [vumc.org]
- 16. epa.gov [epa.gov]
- 17. Laboratory chemical waste [watercorporation.com.au]
- 18. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
